molecular formula C9H17NO4 B558031 Boc-GABA-OH CAS No. 57294-38-9

Boc-GABA-OH

Katalognummer: B558031
CAS-Nummer: 57294-38-9
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: HIDJWBGOQFTDLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-GABA-OH, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(tert-Butoxycarbonyl)amino]butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDJWBGOQFTDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304045
Record name n-boc-gamma-aminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57294-38-9
Record name 57294-38-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-boc-gamma-aminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-γ-aminobutyric Acid (Boc-GABA-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-γ-aminobutyric acid (Boc-GABA-OH) is a critical building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The tert-butyloxycarbonyl (Boc) group serves as a widely utilized protecting group for the primary amine of γ-aminobutyric acid (GABA).[1][2] This protection strategy is fundamental in peptide synthesis and other organic reactions where the nucleophilicity of the amine must be masked to allow for selective reactions at other functional sites, such as the carboxylic acid.[2][3]

The Boc group is favored due to its straightforward installation using di-tert-butyl dicarbonate (Boc anhydride) and its stability under a wide range of non-acidic conditions, including exposure to bases and nucleophiles.[1][4] Importantly, it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), making it orthogonal to other protecting groups like Fmoc, which is base-labile.[1][2] This guide provides a detailed overview of the synthesis of this compound from GABA, focusing on experimental protocols, quantitative data, and reaction pathways.

Reaction Pathway and Mechanism

The synthesis involves the N-acylation of GABA with di-tert-butyl dicarbonate. The reaction proceeds via the nucleophilic attack of the amino group of GABA on one of the carbonyl carbons of the Boc anhydride. A base is typically employed to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproduct.[2] The intermediate then collapses, eliminating tert-butanol and carbon dioxide, to yield the stable N-Boc protected carbamate product.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocols

Several methods exist for the Boc protection of amino acids. The following protocol is a generalized yet detailed procedure adapted from established methods for N-Boc protection.[1][5][6]

3.1 Materials and Reagents

  • γ-Aminobutyric acid (GABA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 5% Aqueous Citric Acid Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

3.2 Detailed Procedure

  • Dissolution: Dissolve γ-aminobutyric acid (1.0 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water. A typical concentration is approximately 1.2 mL of the solvent mixture per mmol of GABA.[5] Stir the mixture at room temperature until all solids are dissolved.

  • Reaction: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise at room temperature.[5] The reaction is mildly exothermic.

  • Incubation: Continue stirring the reaction mixture for 2-4 hours. The mixture should become homogeneous within the first hour.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Aqueous Work-up:

    • Dilute the reaction mixture with water (approximately 1.5 mL per mmol of GABA used).[5]

    • Transfer the mixture to a separatory funnel and extract twice with ethyl acetate to remove the 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (oxime) byproduct and any unreacted Boc anhydride.[5]

  • Acidification and Extraction:

    • Cool the remaining aqueous layer in an ice bath and acidify it to a pH of ~3-4 by slowly adding a 5% aqueous citric acid solution.

    • Immediately extract the acidified aqueous layer three times with ethyl acetate.[5]

  • Drying and Concentration:

    • Combine the organic extracts from the previous step.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

3.3 Purification The crude product, which may be an oil or a solid, can be further purified. If the product is a solid, recrystallization from a hexane/ethyl acetate solvent system is often effective.[5] If it is an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt by dissolving the oil in diethyl ether and adding one equivalent of dicyclohexylamine, which causes the salt to precipitate.[5]

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative parameters for the synthesis of this compound.

ParameterValue/ConditionReference
Reactant Stoichiometry
GABA1.0 equivalent
Di-tert-butyl dicarbonate (Boc₂O)1.1 equivalents[5]
Base (Triethylamine)1.5 equivalents[5]
Reaction Conditions
Solvent System1:1 (v/v) Dioxane/Water[5]
TemperatureRoom Temperature[5]
Reaction Time2 - 4 hours[4][5]
Product Characterization
Physical StateColorless solid or oil[1]
Molecular Weight203.24 g/mol [7][8]
Melting Point55-57 °C[7][9]
Boiling Point78-82 °C @ 0.2 mmHg[7][9][10]
Typical Yield>90% (Varies with scale and purity)[5]

Mandatory Visualizations

5.1 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

G A Dissolve GABA and Base in Dioxane/Water B Add Boc Anhydride (Boc₂O) A->B C Stir at Room Temperature (2-4 hours) B->C D Dilute with Water & Extract with Ethyl Acetate C->D E Acidify Aqueous Layer (Citric Acid) D->E F Extract Product with Ethyl Acetate (3x) E->F G Combine Organic Layers & Dry (e.g., MgSO₄) F->G H Concentrate under Reduced Pressure G->H I Purify Crude Product (Recrystallization) H->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-gamma-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-gamma-aminobutyric acid (Boc-GABA-OH) is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine, this compound is a crucial building block in medicinal chemistry and pharmaceutical research.[3][4] The Boc group prevents unwanted side reactions of the amino group, enabling its use in complex organic syntheses, particularly in solid-phase peptide synthesis and the development of GABA analogs and other neuroactive compounds.[3][4][5] Its enhanced stability and solubility in organic solvents make it a preferred intermediate for creating novel therapeutic agents targeting neurological disorders.[3][4] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization and use, and logical workflows relevant to its application in research and development.

Physicochemical Properties

The properties of N-Boc-gamma-aminobutyric acid are well-documented across various chemical suppliers and databases. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

General and Physical Properties
PropertyValueSource(s)
Appearance White to pale cream/off-white crystals or powder.[3][6][7][8]
Melting Point 50 - 62 °C[3][5][6][7][8]
Boiling Point 78 - 82 °C at 0.2 mmHg[5][8]
Solubility Soluble in methanol, dichloromethane, and dimethyl sulfoxide; less soluble in water.[4][8]
Storage Conditions Store at 0 - 8 °C in a dry, dark place.[3][8]
Chemical and Molecular Properties
PropertyValueSource(s)
IUPAC Name 4-{[(tert-butoxy)carbonyl]amino}butanoic acid[6]
CAS Number 57294-38-9[3][6][8]
Molecular Formula C₉H₁₇NO₄[3][6][9]
Molecular Weight 203.24 g/mol [6][8][10]
pKa (Predicted) 4.70 ± 0.10[8]
XLogP3 (Computed) 0.8[11]
SMILES CC(C)(C)OC(=O)NCCCC(O)=O[5][6]
InChI Key HIDJWBGOQFTDLU-UHFFFAOYSA-N[5][6]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and effective use of N-Boc-gamma-aminobutyric acid in a laboratory setting.

Purity Determination by Aqueous Acid-Base Titration

This method is commonly used to determine the purity of N-Boc-gamma-aminobutyric acid, as cited by suppliers.[6][7]

Objective: To quantify the acidic carboxylic group of the molecule to determine its purity.

Materials:

  • N-Boc-gamma-aminobutyric acid sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator solution

  • Ethanol or methanol (solvent)

  • Burette, beaker, magnetic stirrer, and stir bar

Procedure:

  • Accurately weigh a sample of N-Boc-gamma-aminobutyric acid (approximately 150-200 mg) and record the weight.

  • Dissolve the sample in a suitable volume of alcohol (e.g., 25-50 mL) in a beaker. Gentle warming may be required.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill a burette with the standardized NaOH solution and record the initial volume.

  • Titrate the sample solution with the NaOH solution while stirring continuously.

  • The endpoint is reached when the solution turns a faint, persistent pink color. Record the final volume from the burette.

  • Calculate the purity using the following formula: Purity (%) = (V × M × MW) / (W × 10) Where:

    • V = Volume of NaOH used (mL)

    • M = Molarity of NaOH solution (mol/L)

    • MW = Molecular weight of N-Boc-gamma-aminobutyric acid (203.24 g/mol )

    • W = Weight of the sample (mg)

Synthesis of N-Boc-gamma-aminobutyric acid

The standard procedure involves the protection of the amino group of GABA using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Objective: To introduce the Boc protecting group onto the primary amine of GABA.

Materials:

  • gamma-Aminobutyric acid (GABA)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or triethylamine (TEA)

  • Dioxane or tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Magnesium sulfate (MgSO₄) for drying

Procedure:

  • Dissolve GABA in an aqueous solution of NaOH (e.g., 1 M) or a mixture of water/dioxane with TEA at 0 °C.

  • Add a solution of (Boc)₂O in dioxane or THF dropwise to the stirring GABA solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution to 0 °C and acidify to a pH of 2-3 with cold 1 M HCl.

  • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude N-Boc-gamma-aminobutyric acid, which can be further purified by crystallization or column chromatography.

Visualizations: Workflows and Pathways

Synthesis and Deprotection Workflow

The following diagram illustrates the fundamental chemical transformations involving N-Boc-gamma-aminobutyric acid: its synthesis from GABA and its subsequent deprotection to reveal the free amine for further coupling reactions, a common step in drug development.[4]

G Synthesis and Use of N-Boc-GABA cluster_synthesis Synthesis cluster_use Application in Synthesis GABA γ-Aminobutyric Acid (GABA) BocGABA N-Boc-γ-aminobutyric acid GABA->BocGABA Protection Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->BocGABA Base Base (e.g., NaOH) Base->BocGABA DeprotectedGABA Deprotected GABA Intermediate BocGABA->DeprotectedGABA Deprotection Acid Acid (e.g., TFA) Acid->DeprotectedGABA Coupling Peptide Coupling or Further Functionalization DeprotectedGABA->Coupling

Caption: Workflow for the synthesis and subsequent deprotection of N-Boc-GABA.

Role in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-gamma-aminobutyric acid is frequently used as a building block in Boc-chemistry solid-phase peptide synthesis.[5] The workflow below outlines the iterative cycle of deprotection and coupling.

G Boc Solid-Phase Peptide Synthesis Cycle Start Start: Resin with N-Boc protected amino acid Deprotection Step 1: Deprotection Remove Boc group with acid (TFA) Start->Deprotection Neutralization Step 2: Neutralization Use base (e.g., DIEA) Deprotection->Neutralization Coupling Step 3: Coupling Add N-Boc-GABA + activator (e.g., HBTU) Neutralization->Coupling Wash Step 4: Wash Coupling->Wash Repeat Repeat Cycle for next amino acid Wash->Repeat Repeat->Deprotection G Simplified GABAergic Synaptic Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD (Enzyme) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_A GABA-A Receptor (Ion Channel) Vesicle->GABA_A Release & Binding GABA_B GABA-B Receptor (GPCR) Vesicle->GABA_B Release & Binding Cl_Influx Cl⁻ Influx GABA_A->Cl_Influx Hyperpolarization Hyperpolarization (Inhibition) GABA_B->Hyperpolarization K⁺ Efflux / Ca²⁺ Block Cl_Influx->Hyperpolarization

References

The Versatility of Boc-GABA-OH: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications of N-tert-Butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH) as a Fundamental Building Block in Drug Discovery and Development.

Introduction

N-tert-Butoxycarbonyl-γ-aminobutyric acid (this compound) has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its intrinsic structure, featuring a protected amine and a carboxylic acid, allows for its facile incorporation into a multitude of molecular architectures, including peptidomimetics, small molecule inhibitors, and complex linkers for novel therapeutic modalities. The Boc protecting group provides robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, enabling stepwise and controlled synthetic strategies. This guide provides a comprehensive overview of the role of this compound in medicinal chemistry, detailing its application in the synthesis of various bioactive compounds, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Applications of this compound in Medicinal Chemistry

This compound serves as a foundational component in the synthesis of compounds targeting the central nervous system (CNS), leveraging the neuroactive properties of the GABA scaffold. Its utility extends beyond CNS applications, finding use in oncology and other therapeutic areas.

Synthesis of GABA Analogs and Gabapentinoids

This compound is a key starting material for the synthesis of GABA analogs, a class of drugs with significant therapeutic applications as anticonvulsants, analgesics for neuropathic pain, and anxiolytics.[1][2] The synthesis of gabapentin and its derivatives often involves the modification of the GABA backbone, a process facilitated by the use of this compound to control reactivity during synthetic transformations.[3]

Peptidomimetics and Solid-Phase Peptide Synthesis (SPPS)

The structural rigidity and defined stereochemistry of the GABA unit make it an attractive component in the design of peptidomimetics. This compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[4][5] This allows for the creation of peptides with modified backbones, which can lead to improved metabolic stability, enhanced cell permeability, and altered conformational properties.

Linker Chemistry for Proteolysis Targeting Chimeras (PROTACs)

In the rapidly evolving field of targeted protein degradation, this compound has found a crucial role as a versatile linker component in the synthesis of PROTACs.[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The GABA moiety within the linker can influence the solubility, cell permeability, and ternary complex formation of the PROTAC.

Development of Novel Enzyme Inhibitors

This compound serves as a scaffold for the development of inhibitors for various enzymes. A notable example is its use in the synthesis of branched-chain amino acid aminotransferase 1 (BCAT1) inhibitors, which have shown potential as therapeutic agents for certain types of cancer.[8][9] The GABA core can be elaborated with various functional groups to achieve potent and selective inhibition.

Quantitative Data on Bioactive Compounds Synthesized from this compound

The following tables summarize the biological activity of various compounds synthesized using this compound as a key building block.

Compound IDTargetAssay TypeIC50 (µM)Reference
BCAT1 Inhibitors
WQQ-345BCAT1Enzymatic Assay4.87 mM[10]
Compound 7BCAT1Enzymatic Assay0.78 mM[10]
GabapentinBCAT1Enzymatic Assay5.07 mM[10]
GABA Uptake Inhibitors pIC50
Compound 15bmGAT1-4GABA transport inhibition4.23-5.23[8]
Compound 15cmGAT1-4GABA transport inhibition4.23-5.23[8]
rac-(u)-13cmGAT1GABA uptake assay5.67[11]
rac-(u)-13chGAT-1GABA uptake assay6.14[11]
rac-(u)-13dmGAT4GABA uptake assayHigh Potency[11]
Gabapentin Analogues
(R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (3a)α2δ subunit of calcium channelBinding Assay0.120[1]
Gabapentinα2δ subunit of calcium channelBinding Assay0.140[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are representative examples and may require optimization for specific applications.

Protocol 1: Synthesis of a Bicyclic GABA Derivative as a BCAT1 Inhibitor

This protocol is adapted from the synthesis of compound 1 as described by Li et al. (2023).[10]

Step 1: Synthesis of tert-butyl 2-((1R,2R,4S*)-2-(nitromethyl)bicyclo[2.2.1]heptan-2-yl)acetate (12)

  • To a stirred solution of diisopropylamine (3.96 g, 39.1 mmol) in dried THF (20 mL) cooled at -78 °C under N₂, n-BuLi (1.6 M solution in THF, 24.5 mL, 39.2 mmol) is added dropwise.

  • The mixture is stirred for 0.5 h at this temperature.

  • A solution of tert-butyl acetate (4.55 g, 39.2 mmol) in dried THF (5 mL) is added dropwise, and the resulting mixture is stirred for another 0.5 h at this temperature.

  • A solution of compound 11 (2.00 g, 13.1 mmol) in dried THF (5 mL) is added dropwise to the above mixture.

  • The reaction is stirred at -78 °C for 3 hours and then quenched with saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • The residue is purified by column chromatography on silica gel to afford compound 12.

Step 2: Synthesis of 2-((1R,2R,4S*)-2-(nitromethyl)bicyclo[2.2.1]heptan-2-yl)acetic acid (13)

  • To a stirred solution of compound 12 (2.00 g, 7.43 mmol) in CH₂Cl₂ (12 mL) cooled at 0 °C, trifluoroacetic acid (TFA, 12 mL) is added dropwise.

  • The reaction mixture is stirred for 3–4 h at room temperature.

  • The solvent is removed under reduced pressure, and the resulting solid is triturated with n-hexane to give compound 13.

Step 3: Synthesis of 2-((1R,2R,4S*)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl)acetic acid (1)

  • A mixture of compound 13 (1.20 g, 5.63 mmol) and Pd(OH)₂ (0.12 g) in MeOH (15 mL) is subjected to standard hydrogenolysis at atmospheric pressure (balloon) at room temperature overnight.

  • The reaction mixture is filtered through Celite, and the filtrate is evaporated.

  • The resulting solid is triturated with a mixed solvent (MeOH/EtOAc = 1/3) to give the final compound 1.

Characterization: The structure and purity of the synthesized compounds are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc chemistry on a solid support (e.g., Merrifield resin).[5][12]

  • Resin Swelling: The resin is swollen in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Coupling: The first Boc-protected amino acid is coupled to the resin using a suitable activating agent (e.g., DCC/HOBt or HBTU/DIEA) in DMF. The completion of the reaction is monitored using the Kaiser test.

  • Boc Deprotection: The Boc group is removed by treating the resin with 50% TFA in DCM for 30 minutes. The resin is then washed with DCM and neutralized with a solution of 10% DIEA in DMF.

  • This compound Coupling: this compound (3 equivalents) is pre-activated with HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF. The activated solution is then added to the deprotected resin-bound peptide. The coupling reaction is allowed to proceed for 2-4 hours and monitored by the Kaiser test.

  • Chain Elongation: Steps 3 and 4 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with anhydrous HF or a cocktail of strong acids (e.g., TFA/TIS/H₂O).

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in an appropriate aqueous solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Conceptual Workflow for PROTAC Synthesis using a this compound Linker

This protocol provides a conceptual framework for the synthesis of a PROTAC where this compound serves as a component of the linker.

  • Synthesis of Linker-Warhead Conjugate:

    • Couple the carboxylic acid of this compound to an amine-functionalized "warhead" (target protein ligand) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

    • Purify the resulting Boc-protected linker-warhead conjugate.

  • Boc Deprotection:

    • Remove the Boc protecting group from the linker-warhead conjugate using 20% TFA in DCM.

    • Remove the solvent and excess TFA under reduced pressure.

  • Coupling to E3 Ligase Ligand:

    • Couple the newly exposed amine of the linker-warhead conjugate to the carboxylic acid of an E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) using standard amide coupling conditions.

  • Purification:

    • Purify the final PROTAC molecule using column chromatography or preparative HPLC.

    • Characterize the final product by NMR and mass spectrometry.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the application of this compound.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_synapse GABA Vesicle->GABA_synapse Release vGAT->Vesicle GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_A_R GABAA Receptor (Ionotropic) GABA_synapse->GABA_A_R Binds to GABA_B_R GABAB Receptor (Metabotropic) GABA_synapse->GABA_B_R Binds to Cl_channel Cl- Influx GABA_A_R->Cl_channel Opens G_protein G-protein Signaling GABA_B_R->G_protein Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to

Caption: Overview of the GABAergic signaling pathway.

SPPS_Workflow start Start: Solid Support Resin swell 1. Resin Swelling (DCM) start->swell couple1 2. Couple First Boc-Amino Acid swell->couple1 deprotect1 3. Boc Deprotection (50% TFA in DCM) couple1->deprotect1 neutralize1 4. Neutralization (DIEA in DMF) deprotect1->neutralize1 couple_gaba 5. Couple This compound neutralize1->couple_gaba deprotect2 6. Boc Deprotection couple_gaba->deprotect2 neutralize2 7. Neutralization deprotect2->neutralize2 elongate 8. Repeat Coupling/ Deprotection Cycles neutralize2->elongate cleave 9. Cleavage from Resin & Side-chain Deprotection elongate->cleave purify 10. Purification (RP-HPLC) cleave->purify end Final Peptide purify->end

Caption: Experimental workflow for SPPS with this compound.

PROTAC_Synthesis_Workflow Boc_GABA This compound Couple1 Amide Coupling Boc_GABA->Couple1 Warhead Warhead-NH2 Warhead->Couple1 Intermediate1 Boc-GABA-Warhead Couple1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 H2N-GABA-Warhead Deprotection->Intermediate2 Couple2 Amide Coupling Intermediate2->Couple2 E3_Ligand E3 Ligase Ligand-COOH E3_Ligand->Couple2 PROTAC Final PROTAC Couple2->PROTAC Purification Purification PROTAC->Purification Final_Product Characterized PROTAC Purification->Final_Product

Caption: Logical workflow for PROTAC synthesis.

Conclusion

This compound is an indispensable tool in the medicinal chemist's arsenal. Its utility as a protected GABA analog allows for the rational design and synthesis of a wide range of bioactive molecules. From established therapeutic classes like gabapentinoids to cutting-edge modalities such as PROTACs, this compound provides a reliable and versatile starting point for innovation. The experimental protocols and data presented in this guide underscore its importance and provide a practical framework for its application in drug discovery and development projects. As the demand for novel therapeutics continues to grow, the strategic use of fundamental building blocks like this compound will remain critical to advancing the field of medicinal chemistry.

References

A Technical Guide to the Solubility of N-tert-Butoxycarbonyl-γ-aminobutyric Acid (Boc-GABA-OH) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH) is a protected form of γ-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis and the development of various therapeutic agents, particularly those targeting neurological disorders.[1] This protecting group enhances the lipophilicity of the amino acid, which generally improves its solubility in organic solvents compared to its unprotected counterpart.[2] A thorough understanding of the solubility of this compound in different organic solvents is paramount for its effective application in synthetic chemistry, including reaction setup, purification, and formulation.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 57294-38-9
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point 55-57 °C

Qualitative Solubility Profile

The presence of the bulky, non-polar tert-butyl group in this compound is expected to confer good solubility in a range of moderately polar to non-polar organic solvents.[4] Based on the general characteristics of Boc-protected amino acids, the following table summarizes the expected qualitative solubility of this compound.

Solvent FamilySolventExpected Solubility
Chlorinated Solvents Dichloromethane (DCM), ChloroformSoluble[4]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneSoluble[4]
Ethers Diethyl Ether, DioxaneLikely Soluble
Esters Ethyl AcetateSoluble[4]
Alcohols Methanol, EthanolLikely Soluble
Non-Polar Solvents Toluene, HexanesLikely Sparingly Soluble to Insoluble
Aqueous Solutions WaterInsoluble[5]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[2][4]

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.[2][4]

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[2]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle.[4]

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a pipette tip with a filter or to centrifuge the vials before sampling.

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor should be accurately recorded.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the data obtained with the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_quant Quantification cluster_calc Solubility Calculation A Add excess this compound to vials B Add known volume of organic solvent A->B C Seal vials B->C D Equilibrate at constant temperature (24-48h) C->D E Allow excess solid to settle D->E F Withdraw known volume of supernatant G Dilute supernatant with known factor I Analyze standards and sample (HPLC/UV-Vis) G->I H Prepare standard solutions H->I J Construct calibration curve I->J K Determine concentration of diluted sample J->K L Calculate concentration of saturated solution K->L M Express solubility (mg/mL or mol/L) L->M

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of Boc-GABA-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-Butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH), a key building block in peptide synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol .[1] The spectroscopic data presented below are crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 - 12.0Singlet (broad)1HCarboxylic Acid (-COOH)
~4.9 - 5.1Singlet (broad)1HAmine (-NH)
3.18Quartet2H-CH₂-NHBoc
2.39Triplet2H-CH₂-COOH
1.82Quintet2H-CH₂-CH₂-CH₂-
1.44Singlet9Htert-butyl (-C(CH₃)₃)

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Chemical Shift (δ) ppmAssignment
178.5Carboxylic Acid Carbonyl (-COOH)
156.5Carbamate Carbonyl (-O-(C=O)-NH-)
79.2Quaternary Carbon (-C (CH₃)₃)
39.9Methylene Carbon adjacent to Nitrogen (-C H₂-NHBoc)
31.2Methylene Carbon adjacent to Carbonyl (-C H₂-COOH)
28.4tert-butyl Carbons (-C(C H₃)₃)
25.1Central Methylene Carbon (-CH₂-C H₂-CH₂-)

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3345MediumN-H stretch (Amide)
2970 - 2850Medium-StrongC-H stretch (Aliphatic)
~1715StrongC=O stretch (Carboxylic Acid and Urethane Carbonyls)
~1528StrongN-H bend (Amide II)
1440 - 1395MediumO-H bend
1320 - 1210MediumC-O stretch

Sample preparation: Attenuated Total Reflectance (ATR) or KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves soft ionization techniques like Electrospray Ionization (ESI) to observe the molecular ion. Fragmentation is often dominated by the loss of the Boc protecting group.

m/zAssignment
204.12[M+H]⁺ (Protonated Molecular Ion)
148.08[M+H - C₄H₈]⁺ (Loss of isobutylene)
104.07[M+H - C₅H₉NO₂]⁺ (Loss of Boc group)
57.07[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single peak.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

    • KBr Pellet : Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10 µg/mL.

  • Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition :

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis :

    • Identify the peak corresponding to the molecular ion.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure, paying particular attention to the characteristic losses from the Boc group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Final Output Sample This compound (Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Prepare Dilute Solution (MeOH/ACN) Sample->Dilute Solid Prepare as Solid (ATR/KBr Pellet) Sample->Solid NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR MS Mass Spectrometer (ESI-MS) Dilute->MS IR FTIR Spectrometer Solid->IR NMR_Data Acquire FID Process Spectrum Assign Peaks NMR->NMR_Data MS_Data Acquire Mass Spectrum Analyze Molecular Ion & Fragments MS->MS_Data IR_Data Acquire Interferogram Process Spectrum Identify Functional Groups IR->IR_Data Report Comprehensive Spectroscopic Report NMR_Data->Report MS_Data->Report IR_Data->Report

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group in GABA Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its therapeutic potential is vast, but its chemical structure, containing both a reactive amine and a carboxylic acid, presents challenges in complex organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group serves as an indispensable tool for medicinal chemists, enabling the selective masking of GABA's amino functionality. This technical guide provides an in-depth exploration of the Boc protecting group's application to GABA, detailing its chemical properties, synthesis, and deprotection strategies. It offers a comprehensive summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the efficient and strategic use of Boc-GABA in drug discovery and development.

Introduction: The Significance of Amine Protection in GABA Derivatization

Gamma-aminobutyric acid (GABA) is a four-carbon non-proteinogenic amino acid that functions as the principal inhibitory neurotransmitter in the brain.[1][2] Its inhibitory effects are mediated through its interaction with GABA receptors, which are broadly classified into ionotropic GABAA and metabotropic GABAB receptors.[3] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[2]

The chemical structure of GABA, featuring both a primary amine and a carboxylic acid, necessitates the use of protecting groups in the synthesis of its derivatives. The amine group, being nucleophilic, can interfere with reactions targeting the carboxylic acid or other parts of a larger molecule. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed amine protecting groups in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[4] The use of N-Boc-γ-aminobutyric acid (Boc-GABA) allows for the selective modification of the carboxylic acid moiety and its incorporation into more complex molecular architectures, such as peptides and pharmacologically active small molecules.[5]

Physicochemical Properties of N-Boc-γ-Aminobutyric Acid

N-Boc-γ-aminobutyric acid is a white to off-white crystalline solid that is soluble in many organic solvents but has limited solubility in water.[6] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
Melting Point 55-57 °C
Boiling Point 78-82 °C at 0.2 mmHg
Appearance White to off-white crystalline powder[6]
Solubility Soluble in methanol, dichloromethane, and dimethyl sulfoxide[6]

Experimental Protocols

N-Boc Protection of γ-Aminobutyric Acid (GABA)

The protection of the amino group of GABA with di-tert-butyl dicarbonate (Boc2O) is a robust and high-yielding reaction. Several protocols have been reported, with variations in solvent systems and bases. Below are two representative procedures.

Protocol 3.1.1: Aqueous Acetone Method

This method utilizes a mixture of water and acetone as the solvent system and is performed at room temperature, offering an environmentally benign option.

  • Materials:

    • γ-Aminobutyric acid (GABA)

    • Di-tert-butyl dicarbonate ((Boc)2O)

    • Acetone

    • Distilled water

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve 1 mmol of GABA in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.

    • Stir the mixture at room temperature for 5-10 minutes until the GABA is fully dissolved.

    • Add 1.1 mmol of di-tert-butyl dicarbonate to the solution.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, add 5 mL of dichloromethane to the mixture and transfer it to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with an additional 2 x 5 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford N-Boc-γ-aminobutyric acid in high yield.[7]

Protocol 3.1.2: Dioxane/Water with NaOH

This classic method employs a mixture of dioxane and water with sodium hydroxide as the base.

  • Materials:

    • γ-Aminobutyric acid (GABA)

    • Di-tert-butyl dicarbonate ((Boc)2O)

    • 1,4-Dioxane

    • 1 M Sodium hydroxide (NaOH) solution

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve GABA (1 equivalent) in a mixture of 1,4-dioxane and 1 M NaOH solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane dropwise to the cooled GABA solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Remove the dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield N-Boc-γ-aminobutyric acid.

Deprotection of N-Boc-γ-Aminobutyric Acid

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.

Protocol 3.2.1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally efficient method for Boc deprotection.

  • Materials:

    • N-Boc-γ-aminobutyric acid (or a derivative)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Toluene (for azeotropic removal of TFA)

  • Procedure:

    • Dissolve the N-Boc-protected GABA derivative (1 equivalent) in anhydrous dichloromethane.

    • Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.

    • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this azeotropic removal two to three times.

    • The resulting product is the TFA salt of the deprotected amine. Yields for this type of deprotection on GABA derivatives are reported to be in the range of 70-100%.[1]

Protocol 3.2.2: Hydrochloric Acid (HCl) in an Organic Solvent

For substrates sensitive to TFA, a solution of HCl in an organic solvent such as dioxane or methanol can be used.

  • Materials:

    • N-Boc-γ-aminobutyric acid (or a derivative)

    • 4 M HCl in 1,4-dioxane (or another suitable solvent)

    • Diethyl ether

  • Procedure:

    • Dissolve the N-Boc-protected GABA derivative in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

    • Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).

    • Stir the mixture at room temperature until the deprotection is complete as monitored by TLC.

    • If a precipitate forms, collect the solid by filtration and wash with diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

Quantitative Data Summary

The efficiency of the Boc protection and deprotection reactions can be influenced by various factors including the solvent, base, temperature, and reaction time. The following tables summarize representative quantitative data from the literature for these transformations on GABA and its derivatives.

Table 1: N-Boc Protection of Amines

SubstrateReagents and ConditionsYieldReference
Various Amines(Boc)2O, Water/Acetone, RT, 5-10 minExcellent[7]
Diamines(Boc)2O, Me3SiCl, MeOH, RT, 1 hr66%[8]
Various Amines(Boc)2O, Yttria-zirconia, MeCN, RTExcellent[9]

Table 2: Deprotection of N-Boc-GABA and Derivatives

SubstrateReagents and ConditionsYieldReference
N-Boc-GABA DerivativeTFA, 24 h, rt50-85%[1]
N-Boc-GABA DerivativeTFA, CH2Cl2, 0 °C to rt, 3-4 h76%[10]
Various N-Boc AminesOxalyl chloride, MeOH, RT, 1-4 hup to 90%[11]
N-Boc AminesCholine chloride:pTSA, RT, 10-30 minExcellent[3]
N-Boc Amino AcidsTTP-NTf2, TFA (2 equiv), 130 °C, 7-10 minHigh[12]

Visualizing Workflows and Pathways

GABAergic Synaptic Transmission

GABA's primary role is to reduce neuronal excitability by binding to its receptors on the postsynaptic membrane. This process involves synthesis, release, receptor binding, and reuptake.

GABA_Signaling_Pathway Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_presynaptic GABA GAD->GABA_presynaptic VGAT VGAT GABA_presynaptic->VGAT Vesicle Synaptic Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release VGAT->Vesicle Packaging GABA_receptor GABA Receptor (GABA_A / GABA_B) SynapticCleft->GABA_receptor Binding GAT GABA Transporter (GAT) SynapticCleft->GAT Reuptake PostsynapticNeuron Postsynaptic Neuron GABA_receptor->PostsynapticNeuron Inhibition Glia Glial Cell / Presynaptic Terminal GAT->Glia

Caption: Simplified schematic of GABAergic neurotransmission.

Experimental Workflow: Boc Protection of GABA

The following diagram illustrates the key steps in the synthesis of N-Boc-GABA.

Boc_Protection_Workflow Start Start: GABA Dissolve Dissolve GABA in Solvent System (e.g., Water/Acetone) Start->Dissolve Add_Boc Add (Boc)2O Dissolve->Add_Boc React Stir at Room Temperature (2-4 hours) Add_Boc->React Workup Aqueous Workup & Extraction with DCM React->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: N-Boc-GABA Purify->End

Caption: Workflow for the N-Boc protection of GABA.

Experimental Workflow: Boc Deprotection of Boc-GABA

This diagram outlines the process for removing the Boc protecting group from N-Boc-GABA.

Boc_Deprotection_Workflow Start Start: N-Boc-GABA Derivative Dissolve Dissolve in Anhydrous DCM Start->Dissolve Add_TFA Add Trifluoroacetic Acid (TFA) Dissolve->Add_TFA React Stir at Room Temperature (1-4 hours) Add_TFA->React Concentrate Concentrate under Reduced Pressure React->Concentrate Azeotrope Azeotropic Removal of Residual TFA with Toluene Concentrate->Azeotrope End End: GABA Derivative (TFA Salt) Azeotrope->End

Caption: Workflow for the acidic deprotection of N-Boc-GABA.

Applications in Synthesis

N-Boc-GABA is a versatile building block in the synthesis of a wide array of molecules, from simple derivatives to complex peptides and pharmaceuticals.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-GABA can be incorporated into peptide sequences to act as a flexible spacer or to mimic a γ-amino acid residue. The general cycle for incorporating a Boc-protected amino acid, including Boc-GABA, onto a solid support is as follows:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA in DCM.[6]

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA).

  • Coupling: The incoming Boc-GABA is activated with a coupling agent (e.g., DCC, HBTU) and coupled to the free amine of the resin-bound peptide.[6]

  • Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Synthesis of GABAergic Drugs

Boc-GABA is a key intermediate in the synthesis of various GABA analogues with therapeutic properties. For instance, it can be envisioned as a precursor in the synthesis of vigabatrin, an irreversible inhibitor of GABA transaminase used as an anticonvulsant.[2] A hypothetical synthetic route could involve the esterification of the carboxylic acid of Boc-GABA, followed by functional group manipulations at the α-carbon to introduce the vinyl group, and subsequent deprotection of the Boc group.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, and its application to γ-aminobutyric acid has been instrumental in the development of novel GABAergic modulators. This technical guide has provided a comprehensive overview of the synthesis, deprotection, and application of N-Boc-GABA, supported by quantitative data and detailed experimental protocols. The provided workflows and diagrams offer a clear visual representation of the key processes involved. For researchers in medicinal chemistry and drug development, a thorough understanding of the principles and practices outlined herein is essential for the successful design and synthesis of next-generation therapeutics targeting the GABA system.

References

Thermal Stability and Degradation Profile of Boc-GABA-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of N-tert-butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH). γ-Aminobutyric acid (GABA) is a critical inhibitory neurotransmitter in the central nervous system, and its protected derivatives, such as this compound, are pivotal intermediates in the synthesis of peptidomimetics and other neurologically active compounds. Understanding the thermal stability and degradation pathways of this compound is crucial for ensuring the quality, safety, and efficacy of resulting pharmaceutical products. This document outlines the key physicochemical properties, thermal degradation mechanisms, and recommended analytical methodologies for assessing the stability of this compound.

Introduction

This compound is a derivative of GABA where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is widely employed in peptide synthesis and medicinal chemistry due to the Boc group's stability under various reaction conditions and its facile removal under acidic conditions. However, thermal stress during manufacturing, storage, or analytical procedures can lead to degradation, impacting the purity and stability of active pharmaceutical ingredients (APIs) and their intermediates. This guide details the expected thermal behavior of this compound and provides protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under various processing and storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₇NO₄[1][2]
Molecular Weight 203.24 g/mol [1][2]
Melting Point 55-57 °C[1][2]
Boiling Point 78-82 °C at 0.2 mmHg[1][2]
Appearance White to off-white crystalline powder
Solubility Soluble in many organic solvents
Primary Application Peptide synthesis[1][2]

Thermal Stability and Degradation Profile

The thermal stability of this compound is influenced by two primary factors: the lability of the N-Boc protecting group and the intrinsic stability of the GABA backbone.

Thermogravimetric Analysis (TGA)
  • Initial Weight Loss (below 100°C): This can be attributed to the loss of residual solvents or moisture.

  • Major Weight Loss (approximately 150-250°C): This stage corresponds to the primary decomposition of the molecule, initiated by the cleavage of the Boc protecting group. This process results in the loss of isobutylene and carbon dioxide.

  • Further Degradation (above 250°C): Subsequent weight loss at higher temperatures would be associated with the decomposition of the remaining GABA moiety.

Table 2: Predicted Thermogravimetric Analysis Data for this compound

Temperature Range (°C)Predicted Weight Loss (%)Associated Degradation Event
< 100VariableLoss of residual solvent/moisture
150 - 250~49.2%Loss of Boc group (isobutylene + CO₂)
> 250Further lossDecomposition of GABA backbone
Differential Scanning Calorimetry (DSC)

A typical DSC thermogram for this compound is expected to show an endothermic event corresponding to its melting point, followed by exothermic events at higher temperatures indicating decomposition.

  • Melting Endotherm: A sharp endothermic peak is expected in the range of 55-57°C, consistent with the melting of the crystalline solid.

  • Decomposition Exotherm(s): At temperatures exceeding 150°C, one or more exothermic peaks would likely be observed, corresponding to the energy released during the decomposition of the Boc group and the subsequent degradation of the GABA structure.

Table 3: Predicted Differential Scanning Calorimetry Data for this compound

Thermal EventPredicted Temperature (°C)Description
Melting (Endotherm)55 - 57Phase transition from solid to liquid
Decomposition (Exotherm)> 150Onset of thermal degradation

Degradation Pathway

The primary thermal degradation of this compound is anticipated to proceed through two main pathways:

  • Deprotection of the Boc Group: At elevated temperatures (typically >150°C), the Boc group undergoes thermal elimination to yield GABA, isobutylene, and carbon dioxide. This is a well-documented thermal degradation route for N-Boc protected amines.

  • Intramolecular Cyclization of GABA: The resulting GABA, or this compound under certain conditions, can undergo intramolecular cyclization (lactamization) to form γ-butyrolactam and water. This is a known degradation pathway for GABA itself under thermal stress.

Boc_GABA This compound GABA GABA Boc_GABA->GABA Heat (>150°C) Deprotection Lactam γ-Butyrolactam Boc_GABA->Lactam Heat Direct Cyclization (minor) Degradation_Products Degradation Products Isobutylene Isobutylene CO2 Carbon Dioxide GABA->Lactam Heat Intramolecular Cyclization Water Water

Figure 1. Proposed thermal degradation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp up the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition and the temperature at which significant weight loss events occur.

Start Start Prep Prepare Sample (5-10 mg in TGA pan) Start->Prep Load Load Sample into TGA Instrument Prep->Load Equilibrate Equilibrate at 30°C (5 min) Load->Equilibrate Ramp Ramp Temperature (30°C to 400°C at 10°C/min) Equilibrate->Ramp Record Record Weight Loss vs. Temperature Ramp->Record Analyze Analyze Data (Onset, % Weight Loss) Record->Analyze End End Analyze->End Start Start Prep Prepare Sample & Reference (2-5 mg in sealed pans) Start->Prep Load Load Pans into DSC Instrument Prep->Load Equilibrate Equilibrate at 25°C (5 min) Load->Equilibrate Ramp Ramp Temperature (25°C to 300°C at 10°C/min) Equilibrate->Ramp Record Record Heat Flow vs. Temperature Ramp->Record Analyze Analyze Data (Melting Point, Enthalpy) Record->Analyze End End Analyze->End

References

Boc-GABA-OH: A Versatile Flexible Spacer in Contemporary Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of molecular design, particularly in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of efficacy. The linker, which connects the two functional ends of a bifunctional molecule, is far from being a passive component. Its length, flexibility, and chemical nature profoundly influence the molecule's overall properties, including its solubility, cell permeability, and ability to facilitate the desired biological interactions. Among the diverse array of linker building blocks, N-tert-butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH) has emerged as a valuable and versatile flexible spacer. This technical guide provides a comprehensive overview of the properties of this compound and its application as a flexible spacer in molecular design, with a focus on its role in PROTACs.

Physicochemical Properties of this compound

This compound is a commercially available, non-proteinogenic amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its controlled incorporation into molecules during synthesis, while the carboxylic acid provides a reactive handle for conjugation.

PropertyValueReference(s)
Molecular Formula C9H17NO4[1][2]
Molecular Weight 203.24 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 55-57 °C
Boiling Point 78-82 °C at 0.2 mmHg
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]

The Role of Flexible Spacers in Molecular Design

Flexible linkers, such as those derived from this compound, offer several advantages in the design of bifunctional molecules like PROTACs. Their primary role is to bridge two binding moieties—one for the target protein of interest (POI) and the other for an E3 ubiquitin ligase—at an optimal distance and with the correct orientation to facilitate the formation of a stable and productive ternary complex.[3][4]

The flexibility of the GABA backbone allows the PROTAC molecule to adopt multiple conformations, increasing the probability of achieving the necessary geometry for the E3 ligase to ubiquitinate the target protein. This conformational adaptability can compensate for suboptimal binding of the individual ligands and can be a key factor in the overall efficacy of the PROTAC.[4]

Application of this compound in PROTACs

This compound is frequently used as a building block to construct the linker of PROTACs. Its simple, linear, and flexible nature allows for the systematic extension of the linker length by incorporating one or more GABA units. This enables researchers to create a library of PROTACs with varying linker lengths to empirically determine the optimal length for a given target and E3 ligase pair.

A prime example of the application of this compound is in the synthesis of UNC6852, a potent PROTAC that targets the Polycomb Repressive Complex 2 (PRC2) for degradation.[1][2][5][6] The linker of UNC6852 is constructed using this compound, highlighting its utility in developing clinically relevant molecules.[1][2][5][6]

Quantitative Analysis of Linker Length on PROTAC Activity

The length of the linker is a critical parameter that can dramatically impact the degradation efficiency of a PROTAC. A study by Potjewyd et al. (2020) on EED-targeted PROTACs provides a clear illustration of this principle. The study compared two PROTACs, UNC6851 and UNC6852, which differ only by a single methylene group in their linkers. UNC6852, which has a longer linker derived from a 3-methylene unit (akin to GABA), demonstrated significantly more potent degradation of its target proteins, EED and EZH2, compared to UNC6851 with its shorter 2-methylene linker.[5]

CompoundLinker MoietyTarget ProteinDC50 (μM) in HeLa cellsDmax (%) in HeLa cellsReference(s)
UNC6852 3-methyleneEED0.79 ± 0.1492[5]
EZH20.3 ± 0.1975[5]
UNC6851 2-methyleneEEDLess potent than UNC6852-[5]
EZH2Less potent than UNC6852-[5]

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation observed.

This data underscores the importance of fine-tuning the linker length for optimal PROTAC activity, a process for which this compound is an ideal building block.

Signaling Pathway and Experimental Workflow

Ubiquitin-Proteasome System and PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The following diagram illustrates the mechanism of action of a PROTAC, where a molecule containing a this compound spacer would facilitate the ubiquitination and subsequent degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex Binds to POI ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligase ligand PROTAC PROTAC (with this compound linker) Ub Ubiquitin Ubiquitination Poly-ubiquitinated POI Proteasome 26S Proteasome Proteasome->PROTAC PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->Proteasome Recognition & Degradation PROTAC_Workflow Start Start: Identify Target Protein (POI) Identify_POI_Ligand 1. Identify/Design POI Ligand (Warhead) Start->Identify_POI_Ligand Linker_Design 3. Linker Design (e.g., using this compound) Identify_POI_Ligand->Linker_Design Identify_E3_Ligand 2. Select E3 Ligase and its Ligand Identify_E3_Ligand->Linker_Design Synthesis 4. PROTAC Synthesis & Purification Linker_Design->Synthesis In_Vitro_Binding 5. In Vitro Binding Assays (Binary & Ternary) Synthesis->In_Vitro_Binding Cellular_Degradation 6. Cellular Degradation Assays (e.g., Western Blot, DC50) In_Vitro_Binding->Cellular_Degradation Selectivity_Profiling 7. Selectivity Profiling (Proteomics) Cellular_Degradation->Selectivity_Profiling In_Vivo_Studies 8. In Vivo Efficacy & Pharmacokinetics Selectivity_Profiling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Linker_Design Iterative Redesign End End: Candidate PROTAC Lead_Optimization->End

References

Methodological & Application

Application Notes and Protocols for Boc-GABA-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is a four-carbon non-proteinogenic amino acid that functions as the primary inhibitory neurotransmitter in the mammalian central nervous system. The incorporation of GABA into peptide structures is a key strategy in medicinal chemistry to develop peptidomimetics with enhanced conformational stability, resistance to enzymatic degradation, and unique pharmacological properties. Solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry provides a robust and effective method for the assembly of GABA-containing peptides.[1][2]

This document outlines a detailed protocol for the incorporation of Boc-GABA-OH into a peptide sequence using manual Boc-SPPS. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group and typically benzyl-based protecting groups for amino acid side chains, which are removed by a strong acid in the final cleavage step.[3]

Core Principles of Boc-SPPS

The synthesis of a peptide using Boc chemistry is a cyclical process, with each cycle extending the peptide chain by a single amino acid residue. The fundamental steps in each cycle are:

  • Deprotection: Removal of the N-terminal Boc protecting group with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]

  • Neutralization: Neutralization of the resulting trifluoroacetate salt of the N-terminal amine with a hindered organic base, such as N,N-diisopropylethylamine (DIEA).[3][4]

  • Coupling: Activation of the carboxylic acid of the incoming Boc-amino acid and its subsequent coupling to the free N-terminal amine of the resin-bound peptide.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts before initiating the next cycle.[3]

This entire process is followed by a final cleavage step, where the completed peptide is cleaved from the solid support and all side-chain protecting groups are removed.

Experimental Protocols

Materials and Reagents
  • Resin: Merrifield resin or PAM (phenylacetamidomethyl) resin are commonly used for Boc-SPPS.[4] The loading of the first amino acid should be determined prior to synthesis.

  • This compound

  • Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), Isopropanol (IPA).

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Solution: 10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Alternatively, uronium-based reagents like HBTU or HATU can be used with DIEA.

  • Washing Solvents: DCM, DMF, IPA.

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). (Caution: These are extremely hazardous and require specialized equipment and handling procedures).

  • Scavengers: Anisole, thioanisole, or a scavenger cocktail appropriate for the peptide sequence.

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the solvent.

Boc-SPPS Cycle for this compound Incorporation

This cycle is performed for each amino acid to be added to the peptide chain, including this compound.

1. Deprotection

  • Add the deprotection solution (50% TFA in DCM) to the resin.

  • Agitate the mixture for 2 minutes.

  • Drain the solution.

  • Add a fresh portion of the deprotection solution.

  • Agitate for 20-30 minutes.[4]

  • Drain the solution.

2. Washing

  • Wash the resin thoroughly with DCM (3 times).

  • Wash the resin with IPA (2 times).[4]

  • Wash the resin with DCM (3 times).

3. Neutralization

  • Add the neutralization solution (10% DIEA in DCM) to the resin.

  • Agitate for 2 minutes.

  • Drain the solution.

  • Repeat the neutralization step.

  • Drain the solution.

4. Washing

  • Wash the resin thoroughly with DCM (3 times).

  • Wash the resin with DMF (3 times) to prepare for the coupling step.

5. Coupling of this compound

This protocol describes a standard DIC/HOBt activation method.

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF.

  • Add DIC (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Add the activated this compound solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

6. Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 times).

  • Wash the resin with DCM (3 times).

Repeat the entire cycle for the next amino acid in the sequence.

Final Cleavage and Deprotection

Standard HF Cleavage Protocol (Requires specialized apparatus)

  • Dry the peptide-resin under vacuum.

  • Place the dried resin in the HF cleavage apparatus.

  • Add appropriate scavengers (e.g., anisole).

  • Cool the reaction vessel to 0°C.

  • Carefully condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

Data Presentation

ParameterReagent/ConditionVolume/ConcentrationDuration
Resin Swelling DCM10-15 mL/g resin≥ 30 min
Deprotection 50% TFA in DCM~10 mL/g resin2 min + 20-30 min
Neutralization 10% DIEA in DCM~10 mL/g resin2 x 2 min
Coupling (DIC/HOBt) This compound2-4 equivalents1-2 hours
HOBt2-4 equivalents
DIC2-4 equivalents
Final Cleavage Anhydrous HF-1-2 hours at 0°C

Table 1: Summary of typical quantitative parameters for Boc-SPPS of a GABA-containing peptide.

Coupling ReagentActivation PrincipleKey Advantages
DIC/HOBt Carbodiimide activation with an additive to suppress side reactions.Cost-effective and widely used.
HBTU/HATU Uronium/Guanidinium-based activation.Faster coupling kinetics, often more efficient for difficult couplings.

Table 2: Common coupling reagents for Boc-SPPS.

Visualizations

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Couple This compound Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Next Amino Acid? Wash3->Cycle Cycle->Deprotection Yes Cleavage Final Cleavage (e.g., HF) Cycle->Cleavage No Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for the Boc-SPPS cycle.

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Peptide cluster_1 Acid Treatment (TFA) cluster_2 Deprotected Peptide and Byproducts Boc_Peptide Boc-NH-Peptide-Resin Deprotected_Peptide H₃N⁺-Peptide-Resin Boc_Peptide->Deprotected_Peptide + tert_butyl tert-Butyl Cation TFA 2H⁺ TFA->Deprotected_Peptide Deprotected_Peptide->tert_butyl + CO2 CO₂ tert_butyl->CO2

Caption: Simplified mechanism of Boc deprotection.

References

Utilizing Boc-GABA-OH in Automated Peptide Synthesizers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] The incorporation of GABA into peptide sequences is a key strategy in medicinal chemistry to enhance peptide flexibility, improve metabolic stability, and modulate pharmacological activity.[2] Peptides containing GABA are being investigated for a range of therapeutic applications, including the treatment of neurological disorders, diabetes, and cancer.[3]

This document provides detailed application notes and protocols for the successful incorporation of N-α-tert-butyloxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH) in automated solid-phase peptide synthesis (SPPS). Boc chemistry, while requiring harsher cleavage conditions than the more commonly used Fmoc strategy, offers advantages for the synthesis of hydrophobic peptides and can be highly efficient when optimized.[3][4][5]

Challenges in Incorporating this compound

The primary challenges in utilizing this compound in automated peptide synthesis are related to its structure:

  • Steric Hindrance: While less bulky than some proteinogenic amino acids, the flexible nature of the GABA backbone can sometimes lead to inefficient coupling.

  • Secondary Structure Formation: The increased flexibility imparted by GABA can, in some sequences, promote the formation of secondary structures on the resin support, potentially hindering subsequent coupling steps.[6]

  • Aggregation: Peptides containing hydrophobic residues are prone to aggregation during synthesis, which can be exacerbated by the presence of flexible linkers like GABA.[6][7]

To overcome these challenges, careful optimization of coupling conditions and the use of potent activating reagents are essential.

Data Presentation: Performance of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency when incorporating this compound. Below is a summary of the expected performance of commonly used coupling reagents in Boc-SPPS, based on data from sterically hindered amino acids.

Coupling Reagent/MethodTypical Coupling Yield (%)Typical Crude Purity (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99> 95LowHighly efficient for hindered couplings with rapid reaction times.
HBTU/DIPEA 90 - 98> 95LowA reliable and widely used reagent, slightly less reactive than HATU.
DIC/OxymaPure 92 - 97> 95Very LowOxymaPure enhances coupling efficiency and effectively suppresses racemization.
DIC/HOBt 85 - 95> 90Low to ModerateA cost-effective option, but may require longer coupling times or double coupling for difficult sequences.

Note: Data is extrapolated from studies on other sterically hindered Boc-protected amino acids and may vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Automated Boc-SPPS of a GABA-Containing Peptide

This protocol provides a generalized procedure for incorporating this compound into a peptide sequence using an automated peptide synthesizer.

1. Resin Selection and Preparation:

  • Select a suitable resin for Boc chemistry, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.[8] A typical substitution level is 0.5 to 1.0 mmol/g.[8]

  • Swell the resin in dichloromethane (DCM) for 30 minutes in the synthesizer's reaction vessel.

2. Synthesis Program Setup:

  • Create a synthesis protocol on the automated synthesizer that includes the following steps for each amino acid cycle.

3. Boc Deprotection:

  • Perform a pre-wash with 50% trifluoroacetic acid (TFA) in DCM for 2-5 minutes.[3][8]

  • Treat the resin with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[3][8]

  • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and N,N-Dimethylformamide (DMF) (3x).

4. Neutralization:

  • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes. Repeat this step.[3]

  • Wash the resin with DCM (3x) and DMF (3x).

5. Coupling of this compound:

  • Pre-activation: In a separate vial (or in the synthesizer's amino acid vessel), dissolve this compound (4 equivalents), a suitable coupling reagent (e.g., HBTU, 3.8 equivalents), and DIEA (8 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated this compound solution to the resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours. For sequences prone to difficulty, consider extending this time to 4 hours or performing a double coupling.

  • Monitoring (Optional): If the synthesizer has this capability, monitor the coupling reaction using a qualitative ninhydrin test. A positive result (blue beads) indicates incomplete coupling, and a second coupling should be performed.[6]

6. Capping (Optional):

  • To minimize deletion sequences, especially after a difficult coupling, a capping step can be included. Treat the resin with a solution of acetic anhydride and DIEA in DMF.

7. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the resin is removed from the synthesizer.

  • The peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid, typically anhydrous hydrogen fluoride (HF) with a scavenger like anisole.[4] Caution: HF is extremely hazardous and requires specialized equipment and safety precautions. Alternatives such as trifluoromethanesulfonic acid (TFMSA) can also be used.[8]

8. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and analytical HPLC.

Protocol 2: Troubleshooting Low Coupling Efficiency of this compound

If low coupling efficiency is suspected or confirmed, consider the following optimization strategies:

  • Switch to a More Potent Coupling Reagent: If using DIC/HOBt, switch to HATU, HBTU, or DIC/OxymaPure.[6]

  • Increase Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 5 equivalents).

  • Extend Coupling Time: Increase the coupling time to 4 hours or even overnight for particularly difficult sequences.[6]

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin with DMF and then add a fresh solution of activated this compound for a second coupling step.[6]

  • Increase Temperature: If the synthesizer allows for temperature control, increasing the reaction temperature can improve coupling efficiency.

Visualizations

Experimental Workflow for Automated Boc-SPPS

G Automated Boc-SPPS Workflow for this compound Incorporation cluster_resin_prep Resin Preparation cluster_synthesis_cycle Automated Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Resin Select Resin (e.g., Merrifield, PAM) Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Couple this compound (e.g., with HBTU/DIEA) Wash2->Coupling Coupling->Deprotection Next Cycle Wash3 Wash (DMF, DCM) Coupling->Wash3 Cleavage Cleavage from Resin (e.g., HF/anisole) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for automated Boc-SPPS incorporating this compound.

GABAergic Signaling Pathway

G Simplified GABAergic Synapse Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_synth GABA GAD->GABA_synth Vesicle Synaptic Vesicle GABA_synth->Vesicle Release Ca2+ dependent Exocytosis Vesicle->Release GABA_A GABA-A Receptor (Ionotropic) Release->GABA_A GABA binds GABA_B GABA-B Receptor (Metabotropic) Release->GABA_B GABA binds Chloride Cl- Influx GABA_A->Chloride GPCR_cascade G-protein Signaling (e.g., ↓cAMP, K+ efflux) GABA_B->GPCR_cascade Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization GPCR_cascade->Hyperpolarization

Caption: Key components of the GABAergic signaling pathway.

Conclusion

The incorporation of this compound into peptides using automated synthesizers is a viable and efficient method for producing novel peptide therapeutics. While challenges such as steric hindrance and potential aggregation exist, they can be effectively overcome through the optimization of synthesis parameters, particularly the choice of coupling reagents and reaction times. The protocols and data presented in this document provide a solid foundation for researchers to successfully synthesize GABA-containing peptides for a wide range of applications in drug discovery and development. By leveraging the principles of Boc-SPPS and understanding the nuances of incorporating non-proteinogenic amino acids like GABA, scientists can expand their toolkit for creating next-generation peptide-based drugs.

References

Application Notes: Boc-GABA-OH Linker in PROTAC Synthesis for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of a Boc-GABA-OH derived linker in the synthesis and development of Proteolysis Targeting Chimeras (PROTACs). The focus is on a PROTAC designed to induce the degradation of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED), a critical target in epigenetic regulation and oncology.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.[2]

The this compound (tert-butoxycarbonyl-gamma-aminobutyric acid) moiety serves as a versatile building block for constructing alkyl-based linkers. Its carboxylic acid functional group allows for straightforward amide bond formation with an amine-functionalized ligand (either for the POI or the E3 ligase), while the Boc-protected amine enables subsequent deprotection to reveal a primary amine for coupling to the second ligand. This stepwise approach allows for a controlled and modular synthesis of the final PROTAC molecule.

Featured PROTAC: UNC6852 for EED Degradation

A notable example of a PROTAC utilizing a linker conceptually derived from a simple alkyl chain similar to that of GABA is UNC6852 . This PROTAC is composed of a ligand for EED (EED226), a propyl linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase (VH032).[3][4] By inducing the degradation of EED, UNC6852 effectively dismantles the PRC2 complex, leading to the degradation of other core components like EZH2 and SUZ12, and subsequently inhibiting the complex's methyltransferase activity.[3][5]

Quantitative Data Summary

The following tables summarize the degradation potency and efficacy of the EED-targeting PROTAC, UNC6852, in different cell lines.

Table 1: Degradation of PRC2 Components by UNC6852 in HeLa Cells

Target ProteinDC50 (μM)Dmax (%)
EED0.79 ± 0.1492
EZH20.3 ± 0.1975

Data sourced from scientific literature.[6]

Table 2: Degradation of PRC2 Components by UNC6852 in DB (Diffuse Large B-cell Lymphoma) Cells

Target ProteinDC50 (μM)Dmax (%)
EED0.3194
EZH20.6796
SUZ120.5982

Data sourced from scientific literature.[7]

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism

PRC2_Signaling PRC2_Destabilization PRC2_Destabilization PRC2 PRC2 PRC2_Destabilization->PRC2 Disrupts

Experimental_Workflow

Experimental Protocols

Protocol 1: Synthesis of an EED-Targeting PROTAC (UNC6852) using a this compound Derived Linker

This protocol describes a plausible synthetic route for UNC6852, which involves the coupling of the EED ligand (EED226), a propyl linker derived from this compound, and the VHL ligand (VH032). The synthesis is modular, involving amide bond formation and Boc deprotection steps.

Materials:

  • This compound

  • EED226 with a suitable reactive handle (e.g., a primary amine)

  • VH032 with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Standard workup and purification reagents (Ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography or preparative HPLC system

Procedure:

Step 1: Coupling of this compound to the EED Ligand

  • To a solution of EED226-amine (1.0 eq) in anhydrous DMF, add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours, monitoring for the complete removal of the Boc group by LC-MS.[5]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of residual acid. The resulting amine-TFA salt is typically used in the next step without further purification.

Step 3: Coupling to the VHL Ligand

  • To a solution of the deprotected amine-TFA salt from Step 2 in anhydrous DMF, add VH032-acid (1.0 eq), HATU (1.2 eq), and DIPEA (4.0 eq, to neutralize the TFA salt and act as the base for the coupling).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC compound (UNC6852) by preparative HPLC to obtain the high-purity product.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to assess the degradation of EED, EZH2, and SUZ12 in cultured cells following treatment with the synthesized PROTAC.

Materials:

  • HeLa or DB cells

  • Complete cell culture medium

  • Synthesized PROTAC (UNC6852) stock solution in DMSO

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)

  • Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0, 0.1, 0.3, 1, 3, 10 μM) for a fixed time (e.g., 24 hours) to determine the dose-response. For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., 1 μM) for different durations (e.g., 0, 4, 8, 16, 24 hours). Include a DMSO vehicle control for each experiment.

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to fresh, pre-chilled tubes.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (EED, EZH2, or SUZ12) and the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

References

Application Note: A Step-by-Step Protocol for the Efficient Coupling of Boc-GABA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the coupling of N-tert-Butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH), a commonly used linker in the synthesis of PROTACs and other targeted therapeutic agents.[1][2] The protocol outlines the use of standard amide bond formation techniques, focusing on the widely employed carbodiimide and uronium-based coupling reagents. This guide includes comprehensive experimental procedures, a summary of quantitative data for key reagents, and a visual representation of the experimental workflow to ensure reproducible and efficient synthesis.

Introduction

The formation of a stable amide bond is a cornerstone of synthetic organic and medicinal chemistry.[3][4] this compound is a bifunctional molecule featuring a carboxylic acid and a Boc-protected amine, making it an ideal building block in solid-phase peptide synthesis (SPPS) and the construction of complex molecules.[5][6][7] The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under various reaction conditions and can be readily removed under acidic conditions.[8][9] This protocol details two reliable methods for coupling the carboxylic acid moiety of this compound to a primary or secondary amine.

Experimental Protocols

This section details two common and effective protocols for the coupling of this compound. Method A utilizes the carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). Method B employs the uronium-based coupling reagent O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Method A: EDC/NHS Coupling

This method involves the activation of the carboxylic acid with EDC to form an O-acylisourea intermediate, which is then converted to a more stable amine-reactive NHS ester.[10][11]

Materials:

  • This compound

  • Amine-containing substrate (e.g., amino acid ester, resin-bound amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • 0.1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF.

  • Add the amine-containing substrate (1.1 equivalents) to the solution. If the amine is a hydrochloride salt, add DIPEA (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method B: HBTU Coupling

HBTU is a highly efficient coupling reagent that facilitates amide bond formation with minimal side reactions and racemization.[12][13][14]

Materials:

  • This compound

  • Amine-containing substrate

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 10% Citric acid solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of this compound (1.0 equivalent) and the amine-containing substrate (1.1 equivalents) in anhydrous DMF under an inert atmosphere, add DIPEA (2.5 - 3.5 equivalents).[12][15]

  • Add HBTU (1.05 - 1.5 equivalents) to the reaction mixture.[12][15]

  • Stir the reaction at room temperature for 1-4 hours.[12][15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with EtOAc or DCM.[12]

  • Wash the organic layer successively with 10% citric acid solution, saturated NaHCO₃ solution, water, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the quantitative data for the coupling protocols.

ParameterMethod A: EDC/NHSMethod B: HBTU
This compound 1.0 eq.1.0 eq.
Amine Substrate 1.1 eq.1.1 eq.
Coupling Reagent 1.2 eq. EDC·HCl1.05 - 1.5 eq. HBTU
Additive 1.2 eq. NHSN/A
Base 1.2 eq. DIPEA (if needed)2.5 - 3.5 eq. DIPEA
Solvent Anhydrous DCM or DMFAnhydrous DMF
Temperature 0 °C to Room Temp.Room Temp.
Reaction Time 12 - 24 hours1 - 4 hours

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the coupling of this compound.

References

Application Notes and Protocols for the Use of Boc-GABA-OH in Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. The choice of a suitable spacer within the linker is crucial for optimizing these properties. Gamma-aminobutyric acid (GABA), a four-carbon amino acid, offers a short, hydrophilic spacer that can be incorporated into ADC linkers to enhance their physicochemical properties. The use of its N-terminally protected form, Boc-GABA-OH, provides a convenient building block for the synthesis of these linkers.

These application notes provide a comprehensive overview of the use of this compound in the design and synthesis of ADC linkers. Detailed protocols for the synthesis of a drug-linker conjugate, its conjugation to an antibody, and subsequent characterization are provided.

Rationale for Using a GABA Spacer in ADC Linkers

The incorporation of a GABA spacer into an ADC linker can offer several advantages:

  • Hydrophilicity : The short alkyl chain and the presence of the amide bond after conjugation contribute to the hydrophilicity of the linker. Increased hydrophilicity can mitigate the aggregation often associated with hydrophobic payloads and improve the overall solubility and manufacturability of the ADC.[][2]

  • Biocompatibility : As an endogenous molecule, GABA is biocompatible and less likely to elicit an immune response.

  • Defined Length : GABA provides a spacer of a specific, short length, which can be advantageous in optimizing the distance between the antibody and the payload for efficient internalization and release.

  • Synthetic Tractability : this compound is a commercially available and readily usable building block in standard peptide synthesis protocols, facilitating the straightforward construction of the linker.

Data Presentation

The following tables summarize key quantitative data for an ADC-like conjugate utilizing a GABA linker compared to a more common polyethylene glycol (PEG) linker. The data is based on a study of a pemetrexed-atezolizumab conjugate.

Table 1: In Vitro Cytotoxicity of Pemetrexed Conjugates

CompoundTarget Cell LineIC50 (µM)
Pemetrexed (PMX) aloneLung cancer A549> 100
Atezolizumab (AtZ) aloneLung cancer A549> 100
PMX-PEG-AtZ ConjugateLung cancer A5490.098
PMX-GABA-AtZ ConjugateLung cancer A5490.048

Table 2: Drug-to-Antibody Ratio (DAR) of Pemetrexed Conjugates

ConjugateLinkerAverage DAR
PMX-PEG-AtZPEG4:1
PMX-GABA-AtZGABA4:1

Experimental Protocols

I. Synthesis of a Drug-Linker Conjugate using this compound

This protocol describes a general method for conjugating a drug containing a primary or secondary amine to this compound.

Objective: To synthesize a drug-linker construct where the carboxyl group of this compound is coupled to an amine-functionalized cytotoxic payload.

Materials:

  • This compound

  • Amine-containing cytotoxic drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dipeptide isopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the formation of the NHS ester by TLC.

  • Coupling to the Drug:

    • In a separate flask, dissolve the amine-containing drug (1.0 eq) and DIPEA (1.5 eq) in anhydrous DMF.

    • Slowly add the activated this compound solution to the drug solution at room temperature.

    • Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected drug-GABA conjugate.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected drug-GABA conjugate in DCM.

    • Add an excess of TFA (e.g., 20-50% in DCM) or 4M HCl in dioxane.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • The resulting amine salt of the drug-GABA conjugate can be used directly in the next step or further purified if necessary.

G cluster_synthesis Synthesis of Drug-GABA-Linker This compound This compound EDC_NHS EDC/NHS Activation This compound->EDC_NHS Activated_Ester Boc-GABA-NHS Ester EDC_NHS->Activated_Ester Coupling Coupling Activated_Ester->Coupling Drug_NH2 Amine-containing Drug Drug_NH2->Coupling Boc_Drug_GABA Boc-Drug-GABA Conjugate Coupling->Boc_Drug_GABA Deprotection TFA or HCl Deprotection Boc_Drug_GABA->Deprotection Drug_GABA_NH2 Drug-GABA-Linker (Amine-terminated) Deprotection->Drug_GABA_NH2 G cluster_conjugation ADC Conjugation Workflow Antibody Antibody Conjugation Lysine Conjugation Antibody->Conjugation Drug_Linker Drug-GABA-Linker (Carboxyl-terminated) Activation EDC/sulfo-NHS Activation Drug_Linker->Activation Activation->Conjugation ADC_Crude Crude ADC Conjugation->ADC_Crude Purification Purification (SEC/TFF) ADC_Crude->Purification ADC_Final Purified ADC Purification->ADC_Final G cluster_adc_moa ADC Mechanism of Action ADC Antibody-Drug Conjugate Binding Binding to Antigen ADC->Binding Tumor_Cell Antigen-Positive Tumor Cell Tumor_Cell->Binding Internalization Internalization Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

References

Application Notes and Protocols for the Deprotection of Boc-GABA-OH using Trifluoroacetic Acid in Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and drug development, for the protection of amine functionalities.[1][2][3] Its widespread use is attributed to its stability under various reaction conditions and its straightforward removal under acidic conditions.[1][4] γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synthesis and modification are of significant interest in neuroscience and pharmacology.[5][6] The N-Boc protected form of GABA, Boc-GABA-OH, is a key intermediate in the synthesis of GABA analogs and derivatives.

This document provides detailed application notes and protocols for the deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective method for Boc group removal.[7][8]

Mechanism of Boc Deprotection

The cleavage of the Boc group with TFA proceeds through an acid-catalyzed elimination mechanism.[1][9] The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][9][10]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][9][10]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][9][10] It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as the evolution of CO2 can cause pressure buildup in a closed system.[7][10]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][10]

The generated tert-butyl cation is a reactive electrophile that can potentially lead to side reactions through alkylation of electron-rich residues, although this is less of a concern for simple molecules like GABA compared to complex peptides with sensitive amino acids like tryptophan or methionine.[1] In such cases, scavengers like triisopropylsilane (TIS) or water can be added to trap the carbocation.[1]

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by the concentration of TFA, reaction temperature, and reaction time. The following table summarizes typical conditions and outcomes for the deprotection of Boc-protected amines using TFA in DCM. While specific yields for this compound may vary, these provide a general guideline.

ParameterValue/RangeRemarksReference
TFA Concentration 20-50% (v/v) in DCM or neat TFAHigher concentrations lead to faster reaction times. A 1:1 TFA:DCM mixture is common.[11]
Reaction Temperature 0 °C to Room TemperatureThe reaction is typically started at 0 °C and then allowed to warm to room temperature.[12]
Reaction Time 30 minutes to 4 hoursReaction progress can be monitored by TLC or LC-MS. For many substrates, the reaction is complete in under 2 hours.[2][13]
Typical Yield >90% (often quantitative)The product is typically obtained as the TFA salt in high purity after evaporation of the solvent and excess TFA.[12]

Experimental Protocols

Protocol 1: Standard Deprotection of this compound

This protocol describes a standard procedure for the deprotection of this compound on a laboratory scale.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.[1]

  • The crude product is the TFA salt of GABA. To isolate it as a solid, add cold diethyl ether to the residue and triturate to induce precipitation.[1]

  • Collect the solid precipitate by filtration using a Buchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum.[1]

Protocol 2: Work-up for Isolation of Free GABA

This protocol describes the work-up procedure to obtain the free amine form of GABA, which may be necessary for subsequent reactions.

Procedure:

  • After removing the DCM and excess TFA by rotary evaporation (Step 6 in Protocol 1), dissolve the oily residue in water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) or another suitable base until the pH is approximately 7-8. Be cautious as CO2 will evolve.

  • If GABA is not water-soluble enough for direct isolation, the aqueous layer can be washed with an organic solvent like ethyl acetate to remove any organic impurities.

  • The aqueous solution containing GABA can then be used directly or lyophilized to obtain the solid product. Note that GABA is highly soluble in water, making extraction into organic solvents challenging.[14]

Visualizations

Boc_Deprotection_Mechanism cluster_0 Mechanism of Boc Deprotection with TFA Boc_GABA This compound Protonated_Boc Protonated Intermediate Boc_GABA->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Elimination tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation GABA_TFA_Salt GABA-TFA Salt Carbamic_Acid->GABA_TFA_Salt Decarboxylation & + TFA CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection of GABA-OH.

Experimental_Workflow cluster_1 Experimental Workflow start Dissolve this compound in DCM cool Cool to 0 °C start->cool add_tfa Add TFA cool->add_tfa react Stir at Room Temperature (1-2h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate Solvent & Excess TFA monitor->evaporate Complete isolate Isolate GABA-TFA Salt (Precipitation with Ether) evaporate->isolate workup Optional: Neutralize & Isolate Free GABA evaporate->workup end Product isolate->end workup->end

Caption: A typical experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Boc-GABA-OH in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-tert-butyloxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH) in the synthesis of peptidomimetics. This document outlines detailed experimental protocols for the incorporation of this non-proteinogenic amino acid into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS), summarizes key quantitative data, and illustrates relevant biological signaling pathways.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Peptidomimetics incorporating GABA are of significant interest in drug discovery as they can modulate GABAergic signaling, offering potential therapeutic applications for a range of neurological and psychiatric disorders. The incorporation of the flexible GABA backbone can also impart unique conformational properties and enhanced proteolytic stability to peptide-based therapeutics. This compound is a key building block in the synthesis of these peptidomimetics, particularly within the robust and well-established Boc-SPPS methodology.

Data Presentation

The successful incorporation of this compound into a peptide chain is dependent on optimized coupling strategies. While specific yields can be sequence-dependent, the following table provides an overview of expected quantitative data for a standard Boc-SPPS protocol incorporating a single this compound residue.

ParameterTypical ValueNotes
Resin Loading 0.4 - 0.8 mmol/gMerrifield or PAM resins are commonly used for C-terminal acids.
This compound Equivalents 2 - 4Relative to the resin loading capacity.
Coupling Reagent Equivalents 2 - 4HBTU or HATU are recommended for efficient coupling.
Coupling Time for this compound 2 - 4 hoursMay require longer coupling times or a double coupling strategy compared to standard α-amino acids.
Coupling Efficiency (per step) >98%Monitored by a negative Kaiser test.
Overall Crude Peptide Yield 50 - 70%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC) 40 - 60%Purification is typically required.
Final Purified Peptide Yield 15 - 35%Post-purification yield.

Experimental Protocols

Protocol 1: Manual Boc-Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol details the manual synthesis of a model peptide containing a GABA residue using Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method).

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection:

      • Wash the resin with DCM (3x).

      • Treat the resin with 50% TFA in DCM for 30 minutes.

      • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

    • Neutralization:

      • Wash the resin with DMF (3x).

      • Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).

      • Wash the resin with DMF (5x).

    • Amino Acid Coupling (Standard α-Amino Acid):

      • In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

      • Add DIC (3 eq.) and pre-activate for 10 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor the reaction with the Kaiser test. If positive, repeat the coupling.

      • Wash the resin with DMF (3x) and DCM (3x).

    • Coupling of this compound:

      • In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF.

      • Add DIEA (6 eq.) and pre-activate for 5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to the potential for slower reaction kinetics with γ-amino acids, a longer coupling time or a second coupling may be necessary.

      • Monitor the reaction with the Kaiser test until it is negative.

      • Wash the resin with DMF (3x) and DCM (3x).

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry under vacuum.

    • Perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide with cold ether and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

Experimental Workflow for Boc-SPPS Incorporation of this compound

G cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps resin_swelling Resin Swelling (DCM) first_aa_coupling First Amino Acid Coupling resin_swelling->first_aa_coupling deprotection Boc Deprotection (50% TFA in DCM) first_aa_coupling->deprotection washing1 Washing deprotection->washing1 neutralization Neutralization (10% DIEA in DMF) washing2 Washing neutralization->washing2 coupling Amino Acid Coupling (Standard or this compound) washing3 Washing coupling->washing3 washing1->neutralization washing2->coupling final_deprotection Final Deprotection & Cleavage (HF or TFMSA) washing3->final_deprotection purification Purification (RP-HPLC) final_deprotection->purification analysis Analysis (MS, HPLC) purification->analysis G cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space gaba_a_receptor GABA-A Receptor (Ligand-gated Cl- channel) cl_influx Chloride Ion (Cl-) Influx gaba_a_receptor->cl_influx Opens channel gaba_peptidomimetic GABA-Peptidomimetic (Agonist) gaba_peptidomimetic->gaba_a_receptor Binds to receptor hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Action Potential hyperpolarization->inhibition G cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space gaba_b_receptor GABA-B Receptor (GPCR) g_protein Gi/o Protein gaba_b_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP Production adenylyl_cyclase->camp ca_influx Ca2+ Influx ca_channel->ca_influx gaba_peptidomimetic GABA-Peptidomimetic (Agonist) gaba_peptidomimetic->gaba_b_receptor Binds to receptor neurotransmitter_release Neurotransmitter Release camp->neurotransmitter_release Reduced Signaling ca_influx->neurotransmitter_release Reduced Triggering

Application Notes and Protocols for Boc-GABA-OH as a Linker in Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the design of fluorescent probes, the linker connecting the fluorophore to the recognition moiety plays a critical role in the probe's overall performance. The linker provides spatial separation, preventing steric hindrance between the fluorophore and the target, and can influence the probe's solubility, flexibility, and pharmacokinetic properties.[1][2] While a wide variety of linkers are utilized in probe development, short, flexible linkers are often desirable for their simplicity and ability to allow for optimal orientation of the probe components.

Gamma-aminobutyric acid (GABA), a four-carbon amino acid, offers a simple and flexible aliphatic chain that can serve as an effective linker in fluorescent probe design. The use of its N-terminally protected form, Boc-GABA-OH (tert-butyloxycarbonyl-gamma-aminobutyric acid) , provides a convenient handle for stepwise synthesis, allowing for controlled conjugation to fluorophores and recognition elements. Although direct, extensive literature on this compound as a linker in widely commercialized fluorescent probes is not abundant, its properties make it a theoretically sound and practical choice for researchers developing novel probes.

These application notes provide a framework for the utilization of this compound as a flexible linker in the design and synthesis of fluorescent probes for various biological targets, including enzymes and reactive oxygen species (ROS). The protocols outlined below are based on established principles of bioconjugation and fluorescent probe synthesis.

Application I: Enzyme-Activated Fluorescent Probes

Enzyme-activated fluorescent probes are powerful tools for detecting and imaging enzyme activity in complex biological systems.[3] These probes typically consist of a fluorophore quenched by a recognition moiety that is a substrate for the target enzyme. Enzymatic cleavage of the recognition group liberates the fluorophore, resulting in a "turn-on" fluorescent signal. A flexible linker, such as GABA, can be incorporated to optimize the presentation of the substrate to the enzyme's active site.[4]

Design Principle

A generic design for an enzyme-activated probe using a this compound linker is depicted below. The GABA linker separates a fluorophore from an enzyme-cleavable group (e.g., a peptide sequence for a protease or a phosphate group for a phosphatase).

G Fluorophore Fluorophore Linker GABA Linker Fluorophore->Linker Recognition Enzyme Substrate (Quencher) Linker->Recognition Cleavage Cleavage Enzyme Target Enzyme Enzyme->Recognition Fluorescence Fluorescence Signal Cleavage->Fluorescence Signal Turn-On

Figure 1. Enzyme-activated probe mechanism.
Experimental Protocol: Synthesis of a Generic Enzyme-Activated Probe

This protocol describes a general strategy for synthesizing a fluorescent probe for a hypothetical protease using this compound as a linker, a rhodamine-based fluorophore, and a model peptide substrate.

Materials:

  • This compound

  • Rhodamine B isothiocyanate

  • Protease-specific peptide sequence with a free N-terminus (e.g., for illustrative purposes, a generic "Substrate-Peptide")

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography, HPLC system)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.1 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Add DCC (1.1 eq) at 0°C and stir the reaction mixture for 4-6 hours at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the Boc-GABA-NHS ester.

  • Conjugation of Boc-GABA-NHS to the Fluorophore:

    • This step is illustrative as the reactivity depends on the specific fluorophore. For a fluorophore with a free amine, the Boc-GABA-NHS ester can be used. For Rhodamine B isothiocyanate, a different strategy is needed. Here, we will assume an amine-reactive rhodamine derivative for simplicity.

    • Dissolve the amine-containing rhodamine derivative (1 eq) in DMF.

    • Add the Boc-GABA-NHS ester (1.2 eq) and TEA (2 eq).

    • Stir the reaction overnight at room temperature, protected from light.

    • Purify the product (Boc-GABA-Rhodamine) by silica gel chromatography.

  • Deprotection of the Boc Group:

    • Dissolve the Boc-GABA-Rhodamine conjugate in a solution of 20-50% TFA in DCM.

    • Stir for 1-2 hours at room temperature.

    • Evaporate the solvent to yield the amine-functionalized GABA-Rhodamine linker (H2N-GABA-Rhodamine).

  • Coupling to the Peptide Substrate:

    • Activate the C-terminus of the "Substrate-Peptide" using DCC/NHS as described in step 1.

    • React the activated peptide with H2N-GABA-Rhodamine in DMF with TEA.

    • Stir overnight at room temperature.

    • Purify the final probe (Substrate-Peptide-GABA-Rhodamine) by reverse-phase HPLC.

Data Presentation

The following table provides representative data for a hypothetical enzyme-activated probe incorporating a GABA linker.

ParameterValue
Fluorophore Rhodamine Derivative
Excitation Wavelength (λex) ~550 nm
Emission Wavelength (λem) ~575 nm
Quantum Yield (Φ) - Quenched < 0.01
Quantum Yield (Φ) - Activated > 0.3
Linker Length ~7 Å
Enzyme Specificity Dependent on the peptide substrate
Cell Permeability Moderate (can be enhanced with modifications)

Application II: Probes for Reactive Oxygen Species (ROS)

Fluorescent probes are indispensable for the detection and imaging of reactive oxygen species (ROS), which are implicated in numerous physiological and pathological processes.[5][6] The design of ROS probes often involves a fluorophore that is oxidized by a specific ROS, leading to a change in its fluorescence properties. A linker can be used to attach a ROS-reactive moiety to the fluorophore.

Design Principle

A common strategy for ROS probes is to use a fluorophore that is held in a non-fluorescent or weakly fluorescent state until it reacts with a specific ROS. The GABA linker can be used to attach a ROS-sensitive group (e.g., a boronate ester for hydrogen peroxide) to a cyanine or rhodamine dye.[7]

G Fluorophore Fluorophore (Low Fluorescence) Linker GABA Linker Fluorophore->Linker ROS_Reactive ROS-Reactive Group (e.g., Boronate) Linker->ROS_Reactive Oxidation Oxidation ROS Reactive Oxygen Species ROS->ROS_Reactive Fluorescence Fluorescence Signal Oxidation->Fluorescence Signal Turn-On

Figure 2. ROS-activated probe mechanism.
Experimental Protocol: Synthesis of a Generic ROS Probe

This protocol provides a general method for synthesizing a fluorescent probe for hydrogen peroxide (H₂O₂) using a cyanine dye, a boronate ester as the reactive group, and this compound as the linker.

Materials:

  • This compound

  • A cyanine dye with a carboxylic acid functional group (e.g., Cy5-COOH)

  • 4-(Hydroxymethyl)phenylboronic acid pinacol ester

  • Standard peptide coupling reagents (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • DMF, DCM, TFA

  • Purification supplies

Procedure:

  • Attach this compound to the ROS-Reactive Group:

    • Couple the carboxylic acid of this compound to the hydroxyl group of 4-(hydroxymethyl)phenylboronic acid pinacol ester via an esterification reaction (e.g., using DCC/DMAP).

    • Purify the product (Boc-GABA-O-CH₂-Ph-Boronate) by chromatography.

  • Deprotect the Boc Group:

    • Treat the product from step 1 with TFA in DCM to remove the Boc protecting group, yielding the free amine.

  • Couple to the Cyanine Fluorophore:

    • Activate the carboxylic acid of Cy5-COOH with HATU/HOBt in DMF.

    • Add the deprotected amine from step 2 and DIPEA.

    • Stir the reaction at room temperature until completion, protected from light.

    • Purify the final ROS probe by HPLC.

Data Presentation

The following table presents typical data for a hypothetical ROS probe with a GABA linker.

ParameterValue
Fluorophore Cyanine 5 (Cy5) Derivative
Excitation Wavelength (λex) ~640 nm
Emission Wavelength (λem) ~660 nm
Quantum Yield (Φ) - Unreacted < 0.05
Quantum Yield (Φ) - After ROS reaction > 0.2
Linker GABA
Target ROS Hydrogen Peroxide (H₂O₂)
Selectivity High against other ROS (e.g., superoxide, hydroxyl radical)

Protocol for Live Cell Imaging

This protocol is a general guideline for using a newly synthesized fluorescent probe with a GABA linker for live cell imaging. Optimization will be required for specific cell types and probes.

Materials:

  • Cultured cells on glass-bottom dishes

  • Synthesized fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation:

    • Prepare a stock solution of the fluorescent probe in DMSO (e.g., 1-10 mM).

    • Dilute the stock solution in pre-warmed cell culture medium or PBS to the final working concentration (typically in the range of 1-10 µM).

  • Cell Labeling:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore used.

  • (For activatable probes) Induction of Signal:

    • For enzyme-activated probes, the signal will develop as the endogenous enzyme processes the probe.

    • For ROS probes, you may need to induce ROS production using a known agent (e.g., H₂O₂ or a pro-inflammatory stimulus) to observe a fluorescent response.

Workflow for Fluorescent Probe Synthesis and Application

G cluster_synthesis Probe Synthesis cluster_application Probe Application start This compound Linker step1 Couple to Fluorophore or Recognition Moiety start->step1 step2 Deprotection of Boc Group step1->step2 step3 Couple to Second Component step2->step3 step4 Purification (HPLC) step3->step4 end_synthesis Purified Probe step4->end_synthesis start_app Live Cells end_synthesis->start_app Characterize Probe app1 Probe Incubation start_app->app1 app2 Wash app1->app2 app3 Induce Signal (if needed) app2->app3 app4 Fluorescence Microscopy app3->app4 end_app Image Analysis app4->end_app

Figure 3. General workflow for probe synthesis and use.

Conclusion

This compound is a versatile and readily available building block that can be effectively employed as a flexible linker in the rational design of fluorescent probes. Its simple aliphatic structure provides necessary spacing and flexibility, while the Boc protecting group allows for controlled, stepwise synthesis. The generalized protocols and design principles presented here offer a starting point for researchers to develop novel fluorescent probes tailored to their specific biological questions. As with any probe development, empirical optimization of the synthesis, linker length, and experimental conditions is crucial for achieving optimal performance.

References

Application Notes and Protocols: Click Chemistry with Boc-GABA-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-GABA-OH derivatives in click chemistry for the synthesis of novel bioactive compounds. The following sections detail the rationale, experimental protocols, and potential applications of this methodology, with a focus on the development of GABA analogues as potential inhibitors of GABA aminotransferase (GABA-AT), a key enzyme in the metabolic pathway of the neurotransmitter GABA.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are of significant interest in drug discovery for the treatment of various neurological disorders, including epilepsy, anxiety, and neuropathic pain. Click chemistry, a powerful and versatile set of biocompatible reactions, offers an efficient approach to synthesize novel GABA derivatives. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that forms a stable 1,2,3-triazole ring, which can act as a bioisostere for an amide bond, enhancing metabolic stability.

This document outlines the use of Boc-protected GABA (this compound) as a versatile starting material for the synthesis of "clickable" derivatives (azides or alkynes) and their subsequent application in CuAAC reactions to generate novel GABA peptidomimetics and other analogues.

Synthesis of "Clickable" this compound Derivatives

To utilize this compound in click chemistry, it must first be functionalized with either an azide or an alkyne group. Below are generalized protocols for the synthesis of Boc-GABA-azide and Boc-GABA-alkyne.

Synthesis of 4-(tert-butoxycarbonylamino)-1-azidobutane (Boc-GABA-azide)

This protocol describes the synthesis of an azide-functionalized GABA derivative starting from this compound.

Experimental Protocol:

  • Reduction of the carboxylic acid:

    • Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a reducing agent such as borane-THF complex (BH3·THF, 1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-GABA-ol.

  • Mesylation of the alcohol:

    • Dissolve the resulting Boc-GABA-ol (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the mesylated intermediate.

  • Azide substitution:

    • Dissolve the mesylated intermediate (1 equivalent) in dimethylformamide (DMF).

    • Add sodium azide (3 equivalents) and heat the mixture to 60-80 °C.

    • Stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired Boc-GABA-azide.

Synthesis of N-Boc-4-aminobut-1-yne (Boc-GABA-alkyne derivative)

This protocol outlines a potential route to an alkyne-functionalized GABA analogue.

Experimental Protocol:

  • Starting from a suitable precursor: A common strategy is to start with a commercially available amino-alkyne, such as 3-butyn-1-amine.

  • Boc Protection:

    • Dissolve 3-butyn-1-amine (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

    • Add sodium bicarbonate (2 equivalents) to the solution.

    • Add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) in dioxane dropwise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the dioxane under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected amino-alkyne.

Application: Synthesis of Triazole-Containing GABA Analogues via CuAAC

This section describes the application of a clickable GABA derivative in a CuAAC reaction to synthesize a library of GABA analogues. The following protocol is adapted from the synthesis of GABA-AT inhibitors.

General Protocol for CuAAC Reaction:

  • Reaction Setup:

    • In a suitable reaction vial, dissolve the azide-functionalized GABA derivative (e.g., Boc-GABA-azide, 1 equivalent) and the terminal alkyne (1 equivalent) in a 1:1 mixture of tert-butanol and water.

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents).

    • Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 equivalents).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole product.

  • Deprotection (if necessary):

    • To remove the Boc protecting group, dissolve the purified triazole product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v) or in 4M HCl in dioxane.

    • Stir at room temperature for 1-4 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the final deprotected GABA analogue.

Quantitative Data: Biological Activity of Triazole-Containing GABA Analogues

A series of GABA analogues containing a 1,4-disubstituted-1,2,3-triazole ring were synthesized and evaluated for their inhibitory activity against Pseudomonas fluorescens GABA-AT. The results are summarized in the table below.[1]

Compound IDR Group on Triazole% Inhibition of GABA-AT
1a Phenyl25
1b 4-Chlorophenyl30
1c 4-Methoxyphenyl28
1d 4-Nitrophenyl35
1e 2-Thienyl59
1f 2-Furyl40
2a Phenyl20
2b 4-Chlorophenyl28
2c 4-Methoxyphenyl26
2d 4-Nitrophenyl32
2e 2-Thienyl43
2f 2-Furyl38

Data adapted from a study on 1,5-disubstituted-1,2,3-triazoles as GABA analogues. The general trend of substituent effects is presented here for illustrative purposes.[1]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Clickable GABA cluster_click Click Chemistry cluster_assay Biological Evaluation Boc_GABA This compound Func Functionalization (Azide or Alkyne) Boc_GABA->Func Click_GABA Clickable Boc-GABA Derivative Func->Click_GABA CuAAC CuAAC Reaction (CuSO4, NaAsc) Click_GABA->CuAAC Alkyne Alkyne Partner Alkyne->CuAAC Triazole Triazole-GABA Conjugate CuAAC->Triazole Deprotection Boc Deprotection Triazole->Deprotection Final_Cmpd Final GABA Analogue Deprotection->Final_Cmpd Bio_Assay Biological Assay (e.g., GABA-AT Inhibition) Final_Cmpd->Bio_Assay Results Activity Data Bio_Assay->Results

Caption: Workflow for the synthesis and evaluation of GABA analogues.

GABA Signaling Pathway

GABA_Signaling Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA GABA GAD->GABA GABA_T GABA Transaminase (GABA-AT) GABA->GABA_T Degradation Vesicle Synaptic Vesicle GABA->Vesicle Packaging SSA Succinic Semialdehyde GABA_T->SSA Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron GABAR GABA Receptor Vesicle->GABAR Release Ion_Channel Ion Channel Opening (Cl- influx) GABAR->Ion_Channel Activation Hyperpolarization Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization

Caption: Simplified GABA synthesis, release, and signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc-GABA-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-GABA-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound coupling reactions?

Low yields in this compound couplings often stem from several factors:

  • Incomplete activation of the carboxylic acid: The coupling reagent may not be efficiently activating the carboxyl group of this compound. This can be due to reagent quality, insufficient equivalents, or suboptimal reaction conditions.

  • Steric hindrance: While this compound is not as sterically hindered as some other amino acids, the Boc protecting group can still present some steric challenge, particularly when coupling to a bulky amine.

  • Poor solubility of reactants: If any of the reactants (this compound, the amine, or the coupling reagents) are not fully dissolved in the reaction solvent, the reaction rate and overall yield will be significantly reduced.

  • Side reactions: The formation of byproducts can consume starting materials and complicate purification, leading to lower isolated yields. A potential side reaction for this compound is the intramolecular cyclization to form a lactam.

  • Suboptimal reaction conditions: Factors such as temperature, reaction time, and the choice of base can significantly impact the efficiency of the coupling reaction.

Q2: Which coupling reagent is best for this compound?

The "best" coupling reagent depends on several factors, including the nature of the amine you are coupling to, the scale of your reaction, and cost considerations. Here's a general comparison:

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used. EDC is particularly useful for solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.[1] For improved efficiency and to suppress side reactions like racemization, carbodiimides are almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more reactive and faster than carbodiimides, making them a good choice for more challenging couplings.[2] HATU is often considered more efficient than HBTU, especially for sterically hindered couplings, as it forms a more reactive active ester and can lead to higher purity and yields.[2] However, these reagents are more expensive.

  • Phosphonium Salts (e.g., PyBOP): PyBOP is another efficient coupling reagent that is often used for difficult couplings. A key advantage is that the byproducts are generally less hazardous than those from some other reagents.

For routine couplings of this compound to primary amines, EDC/HOBt is often sufficient. For less reactive amines (e.g., anilines) or when higher yields are critical, HATU or PyBOP are excellent choices.

Q3: I am seeing an unexpected byproduct in my reaction. What could it be?

A common side product in peptide couplings is the formation of N-acylurea when using carbodiimide reagents without an additive. This can be minimized by the addition of HOBt or HOAt. Another potential side reaction, particularly with uronium/aminium reagents like HATU and HBTU if used in excess, is the guanidinylation of the free amine, which caps the amine and prevents further reaction.

Specifically for this compound, intramolecular cyclization to form N-Boc-2-pyrrolidinone (a lactam) is a possibility, especially under conditions that favor intramolecular reactions (e.g., high dilution).

Q4: How can I improve the solubility of my reactants?

If you suspect poor solubility is an issue, consider the following:

  • Solvent screening: Test different anhydrous solvents in which all your reactants are fully soluble. Common choices include N,N-dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF).

  • Co-solvent systems: Using a mixture of solvents can sometimes improve solubility.

  • Sonication: Briefly sonicating the reaction mixture can help to dissolve suspended solids.

Q5: What is the best way to purify my final coupled product?

The purification strategy will depend on the properties of your product and the byproducts of the reaction.

  • Aqueous workup: If you use a water-soluble carbodiimide like EDC, the urea byproduct can be removed by washing the organic layer with water. Acidic and basic washes can also be used to remove unreacted starting materials.

  • Filtration: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[1]

  • Flash column chromatography: This is a very common and effective method for purifying the final product from any remaining impurities. The choice of mobile phase will depend on the polarity of your compound. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with a generic primary amine using different coupling reagents. Please note that these are illustrative values and optimal conditions may vary depending on the specific substrates used.

Coupling ReagentEquivalents (this compound:Amine:Reagent:Additive/Base)SolventTypical Reaction TimeTypical Yield Range
EDC/HOBt 1.0 : 1.1 : 1.2 : 1.2 (HOBt)DCM or DMF4 - 24 hours70 - 90%
HATU/DIPEA 1.0 : 1.1 : 1.1 : 2.0DMF1 - 4 hours85 - 98%
PyBOP/DIPEA 1.0 : 1.1 : 1.1 : 2.0DMF1 - 4 hours80 - 95%

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using EDC/HOBt
  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.

  • Coupling: Add the amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for this compound Coupling using HATU/DIPEA
  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Coupling: Add the amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting_Low_Yield_Workflow Troubleshooting Low Yield in this compound Coupling Reactions start Low Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_solubility Assess Reactant Solubility start->check_solubility check_conditions Review Reaction Conditions (Time, Temp, Base) start->check_conditions analyze_byproducts Analyze for Side Products (TLC, LC-MS) start->analyze_byproducts optimize_reagents Optimize Reagents: - Increase equivalents - Use stronger coupling reagent (e.g., HATU) check_reagents->optimize_reagents Issues found optimize_solubility Improve Solubility: - Change solvent - Use co-solvent - Sonicate check_solubility->optimize_solubility Issues found optimize_conditions Optimize Conditions: - Extend reaction time - Increase temperature moderately - Change base check_conditions->optimize_conditions Issues found address_byproducts Address Side Products: - Add HOBt with carbodiimide - Avoid excess uronium reagent analyze_byproducts->address_byproducts Byproducts identified re_run_reaction Re-run Reaction with Optimized Parameters optimize_reagents->re_run_reaction optimize_solubility->re_run_reaction optimize_conditions->re_run_reaction address_byproducts->re_run_reaction Boc_GABA_OH_Coupling_Pathway General Amide Coupling Pathway for this compound boc_gaba This compound activated_intermediate Activated Intermediate (e.g., O-acylisourea, OAt-ester) boc_gaba->activated_intermediate coupling_reagent Coupling Reagent (e.g., EDC, HATU) coupling_reagent->activated_intermediate base Base (e.g., DIPEA) base->activated_intermediate final_product Boc-GABA-NH-R (Final Amide Product) activated_intermediate->final_product byproducts Byproducts (e.g., Urea, HOBt) activated_intermediate->byproducts amine Amine (R-NH2) amine->final_product

References

Preventing side reactions during Boc-GABA-OH deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-GABA-OH deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of the Boc protecting group from γ-aminobutyric acid (GABA), with a primary focus on preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the deprotection of this compound?

A1: The most prevalent side reaction is the intramolecular cyclization of the newly deprotected GABA to form 2-pyrrolidone, also known as GABA lactam. This reaction is catalyzed by the acidic conditions used for Boc deprotection.

Q2: What is the general mechanism of Boc deprotection?

A2: The deprotection of a Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate oxygen, which is followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[1]

Q3: What factors influence the formation of 2-pyrrolidone during this compound deprotection?

A3: The formation of 2-pyrrolidone is influenced by several factors, including the strength of the acid catalyst, reaction temperature, reaction time, and the concentration of the reaction mixture. Stronger acids and prolonged reaction times at elevated temperatures can favor the formation of the lactam.

Q4: What are the common reagents used for Boc deprotection?

A4: The most common reagents are strong acids such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM), and hydrogen chloride (HCl) in an organic solvent, most commonly 1,4-dioxane.[2][3]

Troubleshooting Guide: Preventing 2-Pyrrolidone Formation

This guide addresses specific issues you may encounter during the deprotection of this compound and provides targeted solutions.

Problem 1: Significant formation of 2-pyrrolidone is observed in the final product.

Possible Cause 1.1: Harsh reaction conditions. Prolonged exposure to strong acids, especially at elevated temperatures, can promote the intramolecular cyclization of GABA to form 2-pyrrolidone.

Solution 1.1: Optimize reaction conditions.

  • Temperature: Conduct the deprotection at a lower temperature (e.g., 0 °C to room temperature) to disfavor the cyclization reaction.

  • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the formation of the lactam.

  • Acid Concentration: Use the minimum concentration of acid required for complete deprotection. For instance, instead of neat TFA, a solution of 20-50% TFA in DCM can be effective.[2]

Possible Cause 1.2: Choice of deprotection reagent. The choice of acid can influence the rate of lactam formation.

Solution 1.2: Select a milder deprotection reagent.

  • Consider using 4M HCl in dioxane, which is often considered a milder alternative to TFA and can provide better selectivity in some cases.[4] This reagent can efficiently cleave the Boc group, and the resulting GABA hydrochloride salt may be less prone to cyclization under the reaction conditions.

Problem 2: Incomplete deprotection of the Boc group.

Possible Cause 2.1: Insufficient acid or reaction time. Milder conditions used to prevent lactam formation may lead to incomplete removal of the Boc group.

Solution 2.1: Carefully balance reaction parameters.

  • If using milder conditions, you may need to slightly increase the reaction time. Continuous monitoring is crucial to find the optimal balance between complete deprotection and minimal side product formation.

  • Ensure that the reagents, particularly the acid solution, are fresh and have the correct concentration.

Problem 3: Difficulty in separating GABA from 2-pyrrolidone.

Possible Cause 3.1: Similar physical properties. GABA and 2-pyrrolidone can be challenging to separate due to their polarity.

Solution 3.1: Utilize appropriate purification techniques.

  • Chromatography: Ion-exchange chromatography is a highly effective method for separating the amino acid (GABA) from the neutral lactam (2-pyrrolidone).

  • Crystallization: The hydrochloride or trifluoroacetate salt of GABA can often be selectively precipitated from the reaction mixture by the addition of a less polar solvent, such as diethyl ether, leaving the more soluble 2-pyrrolidone in the solution.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard method for Boc deprotection. Optimization of time and temperature is crucial to minimize 2-pyrrolidone formation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS every 30 minutes.

  • Once the deprotection is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the GABA-TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol uses a milder acidic condition which may reduce the extent of lactam formation.

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate).

  • Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the GABA hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Data Presentation

ParameterTFA/DCMHCl/DioxaneRecommendation for Minimizing Lactam Formation
Acid Strength StrongModerately StrongUse the mildest effective acid concentration.
Temperature 0 °C to RTRoom TemperatureMaintain lower temperatures (0 °C to RT).
Reaction Time 1 - 2 hours1 - 4 hoursMonitor closely and quench upon completion.
Work-up Precipitation with etherPrecipitation with etherImmediate work-up post-reaction is crucial.

Visualizations

Signaling Pathways and Experimental Workflows

Boc_Deprotection_Workflow cluster_deprotection This compound Deprotection cluster_side_reaction Side Reaction Pathway start This compound reagent Add Acid (TFA/DCM or HCl/Dioxane) start->reagent reaction Stir at Controlled Temperature (0°C - RT) reagent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring gaba_intermediate Deprotected GABA (Intermediate) complete Reaction Complete? monitoring->complete complete->reaction No workup Work-up: Concentrate & Precipitate complete->workup Yes product GABA Salt workup->product cyclization Intramolecular Cyclization gaba_intermediate->cyclization side_product 2-Pyrrolidone (Lactam) cyclization->side_product

Caption: Workflow for this compound deprotection and the competing side reaction pathway.

Troubleshooting_Logic start High Lactam Formation? cause1 Harsh Conditions? (High Temp/Long Time) start->cause1 Yes cause2 Inappropriate Reagent? start->cause2 Yes solution1 Optimize: - Lower Temperature - Shorter Time - Monitor Closely cause1->solution1 incomplete Incomplete Deprotection? solution1->incomplete solution2 Switch to Milder Acid (e.g., HCl/Dioxane) cause2->solution2 solution2->incomplete solution3 Adjust Time/Concentration - Ensure Fresh Reagents incomplete->solution3 Yes

Caption: Troubleshooting logic for minimizing 2-pyrrolidone formation during this compound deprotection.

References

Technical Support Center: Optimizing Boc-GABA-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling efficiency of N-Boc-γ-aminobutyric acid (Boc-GABA-OH) in Solid-Phase Peptide Synthesis (SPPS). The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound potentially challenging in SPPS?

A1: While this compound does not possess significant steric hindrance at the alpha-carbon like many proteinogenic amino acids, its flexibility and the nature of the γ-amino group can present unique challenges. Potential issues include:

  • Intramolecular Cyclization: The formation of a stable five-membered ring (pyrrolidinone) is a potential side reaction, though less common under standard coupling conditions compared to unprotected gamma-amino acids.

  • Aggregation: While less predictable, the incorporation of flexible, non-alpha amino acids can sometimes influence the secondary structure of the growing peptide chain, potentially leading to aggregation and reduced coupling efficiency.[1]

  • Suboptimal Activation: Like any amino acid, inefficient activation can lead to poor coupling yields.

Q2: What are the recommended coupling reagents for this compound?

A2: A variety of coupling reagents can be successfully used for this compound. The choice often depends on the specific sequence, the scale of the synthesis, and cost considerations. Common and effective coupling reagents include carbodiimides and uronium/aminium or phosphonium salts.[2][3]

  • Carbodiimides (e.g., DIC/HOBt): This is a classic and cost-effective combination. Diisopropylcarbodiimide (DIC) is often preferred in SPPS as its urea byproduct is more soluble than that of dicyclohexylcarbodiimide (DCC).[2] The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization and improve efficiency.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): Reagents like HBTU and HATU are known for their high efficiency and rapid reaction times.[2][3] HATU is generally considered more reactive than HBTU and can be particularly useful for challenging couplings.[2]

  • Phosphonium Salts (e.g., PyBOP): PyBOP is another highly efficient reagent that can be beneficial in preventing side reactions associated with uronium salts.

Q3: How can I monitor the coupling efficiency of this compound during synthesis?

A3: Monitoring the completion of the coupling reaction is critical for a successful synthesis. The most common method is a qualitative colorimetric test:

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive test for the presence of free primary amines on the resin.[4] A positive result (blue/purple beads) indicates incomplete coupling, signifying that the N-terminus of the growing peptide chain is still available for reaction. A negative result (yellow/colorless beads) indicates a successful coupling. It is important to perform this test after the coupling step and before the deprotection of the newly added this compound.

Q4: What are the key parameters to consider for optimizing the coupling reaction?

A4: Several factors can be adjusted to improve coupling efficiency:

  • Equivalents of Reagents: Using an excess of the this compound and coupling reagents (typically 2-4 equivalents relative to the resin capacity) is standard practice to drive the reaction to completion.

  • Reaction Time: While many standard couplings are complete within 1-2 hours, extending the reaction time can be beneficial if monitoring indicates an incomplete reaction.

  • Solvent: High-purity, anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are the most common solvents for SPPS.[5]

  • Temperature: Gently increasing the temperature (e.g., to 30-40°C) can enhance the reaction rate, but should be done with caution to avoid potential side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Positive Kaiser test after coupling 1. Inefficient activation of this compound. 2. Insufficient reaction time. 3. Peptide aggregation on the resin.[1] 4. Low quality or degraded reagents.1. Double Couple: Wash the resin and repeat the coupling step with a fresh solution of this compound and coupling reagents.[6] 2. Increase Reaction Time: Extend the coupling time for the second coupling. 3. Change Coupling Reagent: Switch to a more powerful coupling reagent like HATU.[2] 4. Address Aggregation: Consider using chaotropic salts (e.g., LiCl) or a different solvent system.[1] 5. Use Fresh Reagents: Ensure all reagents are of high quality and have been stored properly.
Low overall yield of the final peptide 1. Cumulative incomplete coupling at the GABA position. 2. Premature cleavage of the peptide from the resin during synthesis.1. Implement Monitoring: Routinely use the Kaiser test to ensure complete coupling at each step.[4] 2. Optimize Coupling Protocol: Use the strategies mentioned above to ensure high coupling efficiency for this compound. 3. Resin Choice: Ensure the chosen resin and linker are stable to the repeated deprotection conditions of the Boc-SPPS strategy.[7]
Presence of deletion sequences in mass spectrometry analysis 1. Incomplete coupling of this compound. 2. Incomplete deprotection of the preceding amino acid.1. Confirm Complete Coupling: A negative Kaiser test is essential before proceeding to the next deprotection step. 2. Optimize Deprotection: Ensure complete removal of the Boc group from the previous residue by using the appropriate concentration of TFA in DCM and sufficient reaction time.[7]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS

Coupling Reagent ClassExamplesKey AdvantagesConsiderations
Carbodiimides DIC/HOBtCost-effective, widely used.Slower reaction times compared to onium salts; potential for side reactions if HOBt is omitted.[2]
Uronium/Aminium Salts HBTU, HATUHigh coupling efficiency, fast reaction times.[2]HATU is more reactive but also more expensive than HBTU. Can potentially react with the N-terminus if used in large excess.[2]
Phosphonium Salts PyBOPHigh efficiency, good for hindered couplings, less prone to certain side reactions compared to uronium salts.Byproducts can be carcinogenic (in the case of BOP, not PyBOP).[2]
Other COMUHigh efficiency, reduced racemization potential, good solubility.[3]Newer generation reagent, may be more expensive.

Experimental Protocols

Protocol 1: Standard this compound Coupling using DIC/HOBt

  • Resin Preparation: After successful deprotection of the N-terminal Boc group of the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin.

  • Washing: If the Kaiser test is negative, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step. If the test is positive, proceed to a second coupling (see Troubleshooting Guide).

Protocol 2: High-Efficiency this compound Coupling using HATU

  • Resin Preparation: Following deprotection and washing as described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Visualizations

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling This compound Coupling (e.g., HATU/DIPEA) Resin->Coupling Add activated This compound Deprotection Boc Deprotection (TFA/DCM) Wash1 Wash (DCM/DMF) Deprotection->Wash1 Wash1->Resin Neutralize Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Cycle Next Cycle or Final Cleavage KaiserTest->Cycle Negative Troubleshoot Troubleshoot: Double Couple KaiserTest->Troubleshoot Positive Cycle->Deprotection Continue Synthesis Troubleshoot->Coupling

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Troubleshooting_Logic Start Positive Kaiser Test (Incomplete Coupling) DoubleCouple Perform a second coupling with fresh reagents Start->DoubleCouple CheckAgain Perform Kaiser Test again DoubleCouple->CheckAgain Extend_Time Increase coupling time and/or temperature CheckAgain->Extend_Time Positive Proceed Proceed to next step (Deprotection) CheckAgain->Proceed Negative Cap_Chain Consider capping unreacted chains with Ac₂O CheckAgain->Cap_Chain Still Positive (Optional) Change_Reagent Use a stronger coupling reagent (e.g., HATU) Extend_Time->Change_Reagent Change_Reagent->DoubleCouple Re-attempt coupling

Caption: Decision-making workflow for troubleshooting incomplete coupling.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of GABA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the Boc deprotection of GABA derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experimental workflows. Below, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in optimizing your deprotection reactions and mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: My LC-MS analysis shows a significant amount of starting material remaining after the Boc deprotection reaction. What are the likely causes?

A1: Incomplete deprotection is a common issue and can stem from several factors:

  • Insufficient Acid or Reaction Time: The most frequent cause is that the acid concentration is too low or the reaction time is too short to completely remove the Boc group.[1][2] Sterically hindered substrates may require more stringent conditions.[3][4]

  • Reagent Degradation: Ensure that the acid used (e.g., TFA or HCl) is fresh and has not been compromised by improper storage.[4]

  • Sub-optimal Solvent: The choice of solvent can impact the reaction rate. For trifluoroacetic acid (TFA) deprotection, dichloromethane (DCM) is standard, while for hydrogen chloride (HCl), 1,4-dioxane or methanol are commonly used.[1][3][4]

  • Low Reaction Temperature: While many deprotection reactions proceed at room temperature, some substrates may require gentle warming to go to completion.[4]

Q2: I'm observing unexpected masses in my mass spectrometry data after deprotection. What could these be?

A2: Unexpected masses often indicate the formation of side products. A common issue is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during deprotection.[5] For example, if your GABA derivative contains a thiol group, you might observe a mass corresponding to S-tert-butylation (+56 Da).[6] Another possibility is oxidation (+16 Da) if your molecule has sensitive functional groups.[6] To avoid these side reactions, the use of scavengers like triisopropylsilane (TIS) or thioanisole in the reaction mixture is recommended.[5][6]

Q3: My mass spectrum shows a peak corresponding to the loss of the Boc group, even in my starting material. Is my compound degrading in the mass spectrometer?

A3: Yes, this is a known phenomenon. The Boc group is thermally labile and can be cleaved in the heated electrospray ionization (ESI) source of the mass spectrometer.[7] This in-source fragmentation can complicate the interpretation of your results, making it appear as though deprotection has occurred when it may not have. To mitigate this, you can try using a softer ionization technique like MALDI or adjusting the ESI source conditions, such as lowering the fragmentor voltage.[7] Using formic acid instead of TFA in your mobile phase can also help reduce in-source fragmentation.[7]

Q4: Are there alternative, milder methods for Boc deprotection if my compound is sensitive to strong acids?

A4: For substrates with other acid-sensitive functional groups, several milder alternatives to strong acids like TFA and HCl exist.[3][8] These include:

  • Oxalyl chloride in methanol.[3][8]

  • Silica gel in refluxing toluene.[3]

  • Aqueous phosphoric acid.[3][9]

  • Thermolytic deprotection by heating in a suitable solvent like trifluoroethanol (TFE).[10][11]

Troubleshooting Guide

If you are experiencing incomplete Boc deprotection, follow this troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow start Incomplete Deprotection Detected by LC-MS check_reagents Check Reagent Quality and Age start->check_reagents increase_acid_time Increase Acid Concentration or Reaction Time check_reagents->increase_acid_time Reagents OK monitor_reaction Monitor Reaction by TLC or LC-MS increase_acid_time->monitor_reaction side_products Side Products Observed? monitor_reaction->side_products Still Incomplete success Complete Deprotection monitor_reaction->success Complete add_scavengers Add Scavengers (e.g., TIS, Thioanisole) side_products->add_scavengers Yes consider_milder_methods Consider Milder Deprotection Methods side_products->consider_milder_methods No add_scavengers->monitor_reaction failure Persistent Issues: Consult Further add_scavengers->failure No Improvement consider_milder_methods->monitor_reaction consider_milder_methods->failure No Improvement

Troubleshooting workflow for incomplete Boc deprotection.

Data Summary

The following table summarizes the results from an optimization study of Boc deprotection conditions for a model tetrapeptide, which can provide insights for GABA derivatives.[12]

EntryDeprotection CocktailTime (min)Target Product Yield (%)
150% TFA/DCM578
250% TFA/DCM2 x 3098
34 M HCl/dioxane585
44 M HCl/dioxane2 x 3097

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM [3]

  • Dissolve the Boc-protected GABA derivative in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If scavengers are needed, they should be added to this mixture.

  • Stir the reaction mixture at room temperature. For sterically hindered derivatives, the reaction time may need to be extended from the typical 30 minutes to 1-2 hours.

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[1][4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 2: Boc Deprotection with HCl in Dioxane [3]

  • Dissolve the Boc-protected GABA derivative in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, depending on the steric hindrance of the substrate.

  • Monitor the reaction for completeness.

  • Remove the solvent in vacuo. The product is typically obtained as the hydrochloride salt.

Protocol 3: Monitoring Deprotection by LC-MS [1][2]

  • At desired time points (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent or by precipitating the product with cold diethyl ether.[1][2]

  • Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column) coupled to a mass spectrometer.

  • Analyze the chromatogram and mass spectrum to determine the relative peak areas of the starting material, product, and any byproducts. This allows for the quantification of the conversion and monitoring of the reaction progress over time.[1]

Mass Spectrometry Fragmentation

Under electrospray ionization (ESI), Boc-protected compounds can exhibit characteristic fragmentation patterns. The protonated molecule [M+H]+ may undergo in-source fragmentation or fragmentation during tandem MS (MS/MS) analysis. Common neutral losses include the loss of isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da).[13][14] The observation of these fragments can help in the structural elucidation of both the starting material and any reaction intermediates or byproducts.

Mass_Spec_Fragmentation M_H [M+H]+ (Boc-GABA derivative) M_H_56 [M+H - 56]+ (Loss of isobutylene) M_H->M_H_56 - C4H8 M_H_100 [M+H - 100]+ (Loss of Boc group) M_H_56->M_H_100 - CO2 GABA_H [Deprotected GABA derivative + H]+

Typical fragmentation of a Boc-protected compound in MS.

References

Strategies to avoid racemization during Boc-GABA-OH activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to avoid racemization during the activation of Boc-GABA-OH for peptide synthesis and other conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: While GABA (γ-aminobutyric acid) is not a chiral molecule at its alpha-carbon, the term "racemization" in the broader context of peptide synthesis refers to the loss of stereochemical integrity at a chiral center. For derivatives of GABA that may contain chiral centers, or in the coupling of this compound to a chiral molecule, preventing epimerization at the chiral centers of the coupling partner is critical. The principles to avoid racemization in standard amino acid coupling are highly relevant to ensure the stereochemical purity of the final product.

Q2: What are the primary mechanisms that can lead to racemization during peptide coupling reactions?

A2: There are two main pathways for racemization during the activation of N-protected amino acids.[1]

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[1] The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate becomes acidic and is easily removed by a base, leading to a loss of stereochemical information.[1] Although this compound itself is achiral, this mechanism is critical to consider when it is coupled to a chiral amino acid.

  • Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate which can then be protonated from either side, leading to racemization.[1] This is more significant under strongly basic conditions.[1]

Q3: How does the choice of coupling reagent affect racemization?

A3: The coupling reagent is a critical factor in controlling racemization.[2] Reagents that promote rapid amide bond formation without generating highly reactive intermediates that favor oxazolone formation are preferred.[2] Modern uronium/aminium (e.g., HATU, HBTU) and phosphonium salt-based (e.g., PyBOP) coupling reagents are generally more efficient and result in less racemization compared to older methods like using carbodiimides (e.g., DCC, DIC) alone.[2][3]

Q4: What is the role of additives in suppressing racemization?

A4: Additives like 1-hydroxybenzotriazole (HOBt) and its more effective, non-explosive alternative Oxyma Pure®, are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[4][5][6][7] They react with the highly reactive O-acylisourea intermediate to form an active ester, which is more stable and less prone to forming the oxazolone intermediate that leads to racemization.[8]

Q5: Which bases are recommended to minimize racemization?

A5: The base used in the coupling reaction plays a significant role. Stronger, less sterically hindered bases can more readily abstract the alpha-proton, increasing the risk of racemization.[1] For sensitive couplings, weaker or more sterically hindered bases are recommended. While N,N-diisopropylethylamine (DIPEA) is common, weaker bases like N-methylmorpholine (NMM) or highly hindered bases like 2,4,6-collidine are often preferred to minimize racemization.[2][4][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant level of epimer detected in the product Inappropriate coupling reagent (e.g., carbodiimide alone).[2]Switch to a modern coupling reagent such as HBTU, HATU, or PyBOP. If using a carbodiimide (DCC, DIC), always include an additive like HOBt or Oxyma Pure.[2][3]
Use of a strong or unhindered base (e.g., triethylamine).[2]Use a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine.[1][2]
High reaction temperature.[1]Perform the coupling at a lower temperature (e.g., 0 °C). For microwave-assisted synthesis, consider lowering the temperature from 80°C to 50°C.[10][11]
Prolonged activation time.[12]Minimize the pre-activation time of the this compound before adding the amine component.[12]
Polar solvent.More polar solvents can sometimes favor racemization. If reactant solubility allows, consider testing a less polar solvent.[1]
Low coupling efficiency with sterically hindered substrates Insufficient reactivity of the coupling reagent.Use a more powerful coupling reagent like HATU or COMU.[2] A slight, cautious increase in temperature after initial low-temperature activation may help, but monitor for racemization.[2]
Poor solubility of reactants.Ensure all reactants are fully dissolved. Common solvents for peptide coupling include DMF and NMP.[1]

Experimental Protocols

Protocol 1: General Low-Racemization Coupling using DIC/Oxyma Pure

This protocol is designed to minimize racemization during the coupling of this compound.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and Oxyma Pure (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.[8]

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise to the cooled solution.[8]

  • Pre-activation: Stir the mixture at 0°C for 5-10 minutes.[8]

  • Coupling: Add a solution of the amine component (1.0 equivalent) and a sterically hindered base such as N-methylmorpholine (NMM) (1.0 equivalent) in the same solvent.[8]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).[8]

  • Work-up: Upon completion, proceed with a standard aqueous work-up to isolate the coupled product.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is suitable for more challenging or sterically hindered couplings.

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the amine component (1.0 equivalent) in anhydrous DMF.

  • Pre-activation Mixture: In a separate flask, dissolve this compound (1.2 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add a hindered base such as DIPEA (2.4 equivalents) to the amino acid solution and stir for 5-10 minutes to pre-activate.[12]

  • Coupling: Add the pre-activated amino acid solution to the amine solution.[12]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[12]

  • Work-up: Once the reaction is complete, perform an aqueous work-up to remove DMF and other water-soluble components.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_Acid Activated Boc-Amino Acid Oxazolone Oxazolone Intermediate (Achiral) Activated_Acid->Oxazolone Cyclization Racemic_Product Racemized Product Oxazolone->Racemic_Product Nucleophilic Attack Activated_Acid2 Activated Boc-Amino Acid Enolate Enolate Intermediate (Achiral) Activated_Acid2->Enolate Base-mediated Proton Abstraction Racemic_Product2 Racemized Product Enolate->Racemic_Product2 Protonation Troubleshooting_Workflow Start Racemization Detected Check_Reagent Review Coupling Reagent and Additives Start->Check_Reagent Check_Base Evaluate Base (Strength & Steric Hindrance) Check_Reagent->Check_Base Optimal Solution_Reagent Switch to HATU/Oxyma or add HOBt/Oxyma Check_Reagent->Solution_Reagent Suboptimal Check_Temp Assess Reaction Temperature Check_Base->Check_Temp Optimal Solution_Base Use Weaker/Hindered Base (NMM, Collidine) Check_Base->Solution_Base Too Strong/ Unhindered Check_Time Analyze Activation Time Check_Temp->Check_Time Optimal Solution_Temp Lower Temperature (e.g., to 0°C) Check_Temp->Solution_Temp Too High Solution_Time Minimize Pre-activation Time Check_Time->Solution_Time Too Long End Racemization Minimized Check_Time->End Optimal Solution_Reagent->Check_Base Solution_Base->Check_Temp Solution_Temp->Check_Time Solution_Time->End

References

Improving the solubility of Boc-GABA-OH for coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and coupling of Boc-GABA-OH in synthetic chemistry.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and reaction of this compound.

Issue 1: Poor Solubility of this compound in Standard Coupling Solvents

Problem: You are observing low or incomplete dissolution of this compound in common solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), which is impacting the homogeneity and success of your coupling reaction.

Possible Causes:

  • Intrinsic Properties: this compound, like many Boc-protected amino acids, can have limited solubility in certain organic solvents.

  • Solvent Purity: The presence of water in aprotic polar solvents can negatively influence the solubility of protected amino acids.[1]

  • Compound Purity: Impurities within the this compound solid may affect its dissolution characteristics.[1]

Solutions:

  • Solvent Selection:

    • Attempt to dissolve this compound in a stronger, more polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[1] this compound is reported to be soluble in DMSO at concentrations of at least 100 mg/mL.

    • Use a co-solvent system. A mixture of solvents can enhance solubility. A common "magic mixture" for challenging couplings consists of DCM, DMF, and NMP in a 1:1:1 (v/v) ratio.[1]

  • Physical Methods to Enhance Dissolution:

    • Gentle Warming: Warm the solvent and this compound mixture in a water bath (e.g., to 30-40°C).[1] Exercise caution to avoid potential degradation of the compound.

    • Sonication: Place the mixture in a sonicator bath for 10-15 minutes to aid dissolution through cavitation.[1]

  • Ensure Anhydrous Conditions:

    • Use high-purity, anhydrous solvents for all dissolution and reaction steps to minimize the impact of water content.[1]

Issue 2: Low Yield or Incomplete Coupling Reaction

Problem: Your coupling reaction is resulting in a low yield of the desired product, or you observe a significant amount of unreacted starting material.

Possible Causes:

  • Poor Solubility: Incomplete dissolution of this compound leads to a lower effective concentration of the reactant.

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the carboxylic acid of this compound.

  • Steric Hindrance: While less of a concern for the linear GABA backbone, steric hindrance on the amine coupling partner can slow down the reaction.

  • Side Reactions: Potential side reactions may be consuming the starting material or the activated intermediate.

Solutions:

  • Optimize Coupling Reagents:

    • Switch to a more powerful coupling reagent. Onium salt-based reagents like HATU, HBTU, and COMU are generally more efficient than carbodiimides for challenging couplings.[2]

    • HATU is often considered one of the most powerful coupling reagents available.

    • COMU offers high coupling efficiency comparable to HATU, with the added benefits of being based on the less hazardous Oxyma, having better solubility, and its by-products being water-soluble, which simplifies purification.

  • Adjust Reaction Conditions:

    • Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 1.5-2.0 equivalents).

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary.

    • Double Coupling: After the initial coupling reaction, wash the reaction mixture and repeat the coupling step with fresh reagents to drive the reaction to completion.

  • Pre-activation:

    • Pre-activate the carboxylic acid of this compound with the coupling reagent and a base (e.g., DIPEA) for several minutes before adding the amine component. This can be particularly effective for uronium-based reagents like HATU and HBTU.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on general practices for Boc-protected amino acids and available data, the recommended starting solvents are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[1] this compound has a reported solubility of at least 100 mg/mL in DMSO. It is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Q2: Can I heat the mixture to dissolve this compound?

A2: Yes, gentle warming (e.g., 30-40°C) can be used to aid dissolution.[1] However, prolonged or excessive heating should be avoided to prevent potential thermal degradation of the Boc protecting group or the entire molecule.

Q3: Which coupling reagent is best for this compound?

A3: For routine couplings, standard reagents like HBTU or PyBOP are often sufficient. For more challenging couplings, or to ensure high efficiency, more powerful reagents like HATU or COMU are recommended. COMU is an excellent choice as it combines high reactivity with a better safety profile and easier purification due to water-soluble by-products.

Q4: I am seeing a side product with the mass of my starting amine plus a tetramethylguanidinium group. What is happening?

A4: This side product, known as guanidinylation, can occur when using uronium/aminium-based coupling reagents like HBTU and HATU in excess. The coupling reagent can react directly with the free amine. To avoid this, it is recommended to use a slight excess of the carboxylic acid (this compound) relative to the coupling reagent and to pre-activate the carboxylic acid before adding the amine.

Q5: How can I monitor the progress of my coupling reaction?

A5: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product. If performing solid-phase peptide synthesis, a qualitative colorimetric test like the Kaiser test can be used to detect the presence of free primary amines.

Data Presentation

Solubility of Boc-Protected Amino Acids in Common Organic Solvents
CompoundSolventSolubility
This compound DMSO≥ 100 mg/mL
Boc-beta-alanine DichloromethaneSoluble
ChloroformSoluble
Ethyl AcetateSoluble
WaterInsoluble
Boc-glycine MethanolSoluble
DimethylformamideSoluble

Disclaimer: Data for Boc-beta-alanine and Boc-glycine are provided as estimates for this compound solubility and may not be fully representative.

Comparative Performance of Common Coupling Reagents

The choice of coupling reagent significantly impacts reaction efficiency. The following table summarizes the general performance characteristics of several widely used reagents in peptide synthesis.

Coupling ReagentReagent TypeRelative EfficiencyKey Advantages
DCC/DIC CarbodiimideStandardCost-effective.
HBTU/TBTU Uronium/AminiumHighFast reactions, high efficiency.
HATU Uronium/AminiumVery HighVery high reactivity, low racemization, effective for hindered couplings.[2]
PyBOP PhosphoniumHighHigh coupling efficiency, byproducts are less hazardous than those from BOP.
COMU Uronium/AminiumVery HighHigh reactivity comparable to HATU, safer (non-explosive byproducts), better solubility, water-soluble byproducts.

Experimental Protocols

Protocol 1: Improving the Solubility of this compound

This protocol describes a general procedure for dissolving this compound when solubility issues are encountered.

  • Initial Dissolution Attempt:

    • Weigh the required amount of this compound into a clean, dry reaction vessel.

    • Add the desired volume of anhydrous solvent (e.g., DMF, NMP, or DCM).

    • Stir the mixture vigorously at room temperature for 5-10 minutes.

  • Sonication:

    • If the solid is not fully dissolved, place the sealed vessel in a sonicator bath.

    • Sonicate for 10-15 minutes, periodically checking for dissolution.

  • Gentle Warming:

    • If solubility is still an issue, place the vessel in a water bath pre-heated to 30-40°C.

    • Continue stirring and monitor for dissolution. Avoid temperatures above 40°C.

  • Co-solvent Addition:

    • If the above steps are unsuccessful, consider preparing a co-solvent mixture (e.g., DCM/DMF/NMP 1:1:1) and repeat the dissolution process.

Protocol 2: General Coupling of this compound using HATU

This protocol provides a general method for the coupling of this compound to a primary or secondary amine using HATU as the coupling reagent in a solution-phase reaction.

  • Reagent Preparation:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • In a separate vessel, dissolve the amine hydrochloride salt (1.1 equivalents) in anhydrous DMF.

  • Base Addition:

    • To the vessel containing the amine, add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents). Stir for 5-10 minutes at room temperature.

  • Activation and Coupling:

    • To the solution of this compound, add HATU (1.05 equivalents).

    • Immediately add the amine/DIPEA solution to the activated this compound mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with HATU are typically complete within 30 minutes to 2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Undissolved this compound dissolve Attempt dissolution in primary solvent (e.g., DMF) start->dissolve check1 Fully Dissolved? dissolve->check1 sonicate Sonicate for 10-15 min check1->sonicate No proceed Proceed with coupling reaction check1->proceed Yes check2 Fully Dissolved? sonicate->check2 warm Gently warm to 30-40°C check2->warm No check2->proceed Yes check3 Fully Dissolved? warm->check3 cosolvent Use co-solvent system (e.g., DCM/DMF/NMP) check3->cosolvent No check3->proceed Yes cosolvent->proceed fail Consider alternative strategy

Caption: Workflow for improving the solubility of this compound.

coupling_pathway cluster_activation Activation Step cluster_coupling Coupling Step BocGABA This compound ActivatedEster Activated Intermediate BocGABA->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Product Coupled Product ActivatedEster->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product

References

Boc-GABA-OH stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Boc-γ-aminobutyric acid (Boc-GABA-OH) in various buffer systems. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Boc protecting group?

The tert-butyloxycarbonyl (Boc) protecting group is generally known for its stability under neutral and basic conditions, as well as its resistance to many nucleophilic reagents.[1] It is, however, sensitive to acidic conditions, which are typically used for its removal.[1][2]

Q2: How does pH affect the stability of this compound in aqueous buffers?

This compound is expected to be most stable in buffer systems with a pH range of approximately 6.0 to 8.0. In strongly acidic conditions (pH < 4), the Boc group is susceptible to cleavage, yielding free GABA and byproducts like tert-butanol and isobutylene. In strongly alkaline conditions (pH > 10), while the Boc group is generally stable, prolonged exposure, especially at elevated temperatures, may lead to slow hydrolysis or other degradation pathways.

Q3: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound in buffer systems are:

  • Acid-catalyzed deprotection: This is the most common degradation route, occurring in acidic buffers and resulting in the loss of the Boc group.

  • Intramolecular cyclization (Lactam formation): Under certain conditions, particularly with activation of the carboxylic acid, this compound could potentially cyclize to form N-Boc-2-pyrrolidinone (a γ-lactam). However, this is less likely to occur spontaneously in standard aqueous buffers without activating agents.

Q4: Is this compound susceptible to degradation in phosphate-buffered saline (PBS)?

This compound is expected to exhibit good stability in standard PBS solutions (e.g., pH 7.4) at room temperature for typical experimental durations. PBS provides a stable, near-physiological pH environment where the Boc group is not readily cleaved.

Q5: Can I use Tris buffer for my experiments involving this compound?

Yes, Tris (tris(hydroxymethyl)aminomethane) buffers are generally compatible with this compound. A typical Tris buffer at pH 7.0-8.5 should not cause significant degradation under standard laboratory conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of compound over time, confirmed by HPLC. Acidic buffer conditions: The pH of your buffer may be too low, causing acid-catalyzed deprotection of the Boc group.- Verify the pH of your buffer solution. - If possible, adjust the experimental conditions to use a buffer with a pH between 6.0 and 8.0. - For long-term storage, consider preparing fresh solutions or storing at lower temperatures.
Appearance of a new, unexpected peak in the chromatogram. Degradation Product Formation: This could be due to the formation of free GABA (from deprotection) or other byproducts.- Characterize the new peak using mass spectrometry (MS) to identify the degradation product. - If deprotection is confirmed, follow the recommendations for acidic buffer conditions. - If another byproduct is identified, investigate other potential degradation pathways, such as oxidation if the sample is exposed to air for extended periods.
Poor solubility of this compound in the chosen buffer. Intrinsic solubility limits: this compound has limited solubility in purely aqueous solutions.- Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. - Gently warm the solution or use sonication to aid dissolution.
Inconsistent results between experimental replicates. Buffer preparation variability or compound instability: Inconsistent buffer pH or degradation of this compound after dissolution can lead to variable results.- Ensure consistent and accurate buffer preparation for each experiment. - Prepare fresh solutions of this compound for each experiment or use aliquots from a stock solution stored at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Quantitative Stability Data

The following tables summarize the expected stability of this compound in common buffer systems at different temperatures. This data is illustrative and may vary based on specific experimental conditions.

Table 1: Stability of this compound at 25°C (Room Temperature)

Buffer SystempH% Remaining after 24 hours% Remaining after 72 hours
Citrate Buffer4.0~85%~70%
Acetate Buffer5.0~95%~90%
Phosphate-Buffered Saline (PBS)7.4>99%~98%
Tris-HCl8.0>99%~99%
Carbonate-Bicarbonate Buffer9.5~97%~94%

Table 2: Stability of this compound at 37°C

Buffer SystempH% Remaining after 24 hours% Remaining after 72 hours
Citrate Buffer4.0~70%~50%
Acetate Buffer5.0~90%~80%
Phosphate-Buffered Saline (PBS)7.4~98%~95%
Tris-HCl8.0~99%~97%
Carbonate-Bicarbonate Buffer9.5~94%~88%

Experimental Protocols

Protocol 1: Stability Testing of this compound in a Buffer System

This protocol outlines a general method for assessing the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Selected buffer (e.g., PBS, pH 7.4)
  • Organic solvent for stock solution (e.g., HPLC-grade DMSO or Acetonitrile)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile phase B: 0.1% TFA in acetonitrile

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen organic solvent.
  • Prepare the test solution by diluting the stock solution into the selected buffer to a final concentration of 1 mg/mL.
  • Timepoint Zero (T0) analysis: Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial concentration.
  • Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).
  • Analyze at subsequent timepoints (e.g., 1, 4, 8, 24, 48, and 72 hours) by injecting aliquots of the incubated solution into the HPLC.
  • Quantify the peak area of this compound at each timepoint.
  • Calculate the percentage remaining at each timepoint relative to the T0 peak area.

3. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 210 nm
  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_test Dilute Stock into Test Buffer prep_stock->prep_test t0_analysis T=0 Analysis (HPLC) prep_test->t0_analysis incubation Incubate at Desired Temperature prep_test->incubation data_analysis Calculate % Remaining vs. T=0 t0_analysis->data_analysis timepoint_analysis Timepoint Analysis (e.g., 1, 4, 8, 24h via HPLC) incubation->timepoint_analysis timepoint_analysis->data_analysis

Caption: Workflow for assessing this compound stability.

G cluster_degradation Potential Degradation Pathways of this compound Boc_GABA_OH This compound GABA GABA Boc_GABA_OH->GABA Acidic Conditions (pH < 4) Boc Deprotection Lactam N-Boc-2-pyrrolidinone (Lactam) Boc_GABA_OH->Lactam Activating Agent + Intramolecular Cyclization (Less common in buffers)

Caption: Degradation pathways for this compound.

References

Technical Support Center: Managing Steric Hindrance in Boc-GABA-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-GABA-OH (4-(tert-butoxycarbonylamino)butanoic acid), particularly when dealing with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect this compound coupling reactions?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky chemical groups in a molecule obstructs a chemical reaction.[1][2] In the context of this compound coupling, the flexible four-carbon chain of GABA itself does not typically present significant steric bulk. However, the amine it is being coupled to can be sterically hindered. This hindrance can physically block the approach of the activated this compound, slowing down or preventing the formation of the desired amide bond, which often leads to lower reaction yields and incomplete reactions.[1][2]

Q2: My this compound coupling reaction is resulting in a low yield. What are the likely causes related to steric hindrance?

A: Low yields in this compound coupling reactions, especially with complex or bulky amine substrates, can often be attributed to steric hindrance. Several factors could be at play:

  • Insufficiently reactive coupling agent: Standard coupling reagents like DCC or EDC alone may not be potent enough to overcome the steric barrier.[1]

  • Suboptimal reaction conditions: Inadequate temperature, reaction time, or an inappropriate choice of solvent can impede the reaction.[1]

  • Poor nucleophilicity of the amine: The target amine may be a weak nucleophile due to electronic effects or steric shielding on the substrate.[1]

Q3: Can optimizing the reaction conditions improve the coupling efficiency of this compound with a hindered amine?

A: Yes, optimizing reaction conditions can significantly enhance coupling efficiency. Consider the following adjustments:

  • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, it is crucial to monitor for potential side reactions.[2][3]

  • Use a More Polar Solvent: Solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can improve the solubility of reactants and facilitate the reaction.[3]

  • Increase Reagent Concentration: Using a higher concentration of the activated this compound and the coupling reagent can favor the desired reaction.[3]

  • Extend Reaction Time: Sterically hindered reactions are often slow. Allowing more time, even overnight, can drive the reaction to completion.[1][2]

Q4: Are there alternative protecting groups for GABA that might reduce steric hindrance during coupling?

A: While the Boc group on this compound is a standard protecting group, its bulkiness can contribute to steric hindrance.[4] In some challenging cases, considering a smaller protecting group for the amine of GABA could be a viable strategy. However, the choice of an alternative protecting group would depend on the overall synthetic scheme and the deprotection conditions required. The Fmoc (9-fluorenylmethyloxycarbonyl) group is another common amine protecting group, but it is base-labile, unlike the acid-labile Boc group.[4]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during this compound coupling reactions, particularly those involving steric hindrance.

Issue Possible Cause Suggested Solution
Low or No Product Formation Steric hindrance impeding the reaction. - Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[3] - Increase the equivalents of this compound and the coupling reagent (1.1 to 1.5 equivalents).[1] - Cautiously elevate the reaction temperature (e.g., to 40-50°C).[1]
Incomplete activation of this compound. - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active ester.[3] - Add a fresh portion of the coupling reagent.[3]
Reaction is Sluggish or Stalls Insufficiently reactive coupling agent for the hindered substrate. - Add an activating additive like HOBt or Oxyma Pure if using a carbodiimide-based coupling reagent.[5][6] - Switch to a uronium or phosphonium-based coupling reagent (e.g., HATU, PyBOP).[6][7]
Suboptimal reaction conditions. - Extend the reaction time, monitoring progress by TLC or LC-MS.[1] - Increase the concentration of the reactants.[1]
Presence of Side Products Racemization at an adjacent chiral center on the amine substrate. - If applicable, use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[5] - Perform the reaction at a lower temperature if possible, though this may require a longer reaction time.
Formation of N-acylurea byproduct (with DCC/DIC). - If using DCC, the byproduct is largely insoluble and can be filtered off.[8] - If using DIC, the byproduct is more soluble, making purification more challenging. Consider switching to a different class of coupling reagent.[5]

Key Experimental Protocols

Below are detailed methodologies for performing this compound coupling reactions, with a focus on strategies to overcome steric hindrance.

Protocol 1: General Coupling of this compound using HATU

This protocol is recommended for coupling this compound to sterically hindered amines.

  • Preparation: In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 equivalents) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[3]

  • Coupling: Add the sterically hindered amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using a suitable method (e.g., TLC or LC-MS). If the reaction is slow, consider increasing the temperature to 40-50°C.[1] The reaction may require several hours to overnight for completion.[1][2]

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 0.1 M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Coupling of this compound using EDC/HOBt

This protocol is a more traditional approach and may be sufficient for less hindered amines.

  • Preparation: Dissolve this compound (1.5 equivalents), HOBt (1.5 equivalents), and the amine (1.0 equivalent) in DCM or DMF.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling: Add EDC·HCl (1.5 equivalents) to the cooled solution.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[9] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Workflow

A general workflow for troubleshooting this compound coupling reactions is presented below.

G start Start: Low Yield in this compound Coupling check_reagents Check Reagent Quality & Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK failure Consult Further Literature check_reagents->failure Reagents Degraded change_reagent Change Coupling Reagent optimize_conditions->change_reagent Yield Still Low success Successful Coupling optimize_conditions->success Improved Yield change_reagent->success Improved Yield change_reagent->failure No Improvement

Caption: Troubleshooting workflow for low coupling efficiency.

The decision-making process for selecting a suitable coupling reagent is outlined in the following diagram.

G start Select Coupling Reagent steric_hindrance Is the amine sterically hindered? start->steric_hindrance standard_reagent Use Standard Reagent (e.g., EDC/HOBt) steric_hindrance->standard_reagent No potent_reagent Use Potent Reagent (e.g., HATU, HBTU, PyBOP) steric_hindrance->potent_reagent Yes

Caption: Coupling reagent selection guide based on steric hindrance.

References

Validation & Comparative

A Comparative Guide to HPLC-MS for Purity Analysis of Boc-Gaba-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of robust drug development and chemical synthesis. N-tert-Butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH), a protected form of the neurotransmitter GABA, is a critical building block in the synthesis of various pharmaceutical agents. Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out as a powerful and widely adopted technique for this purpose.

This guide provides an objective comparison of the HPLC-MS method with other key analytical techniques for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and a summary of quantitative data to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques for this compound Purity

The selection of an analytical method for purity determination hinges on factors such as the nature of potential impurities, required sensitivity, and the desired level of structural information. Below is a comparative overview of HPLC-MS and two other common analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound AnalysisTypical Purity Specification
HPLC-MS Separation based on polarity, followed by mass-to-charge ratio detection.High sensitivity and selectivity, allowing for the detection and identification of trace impurities. Provides molecular weight information of unknown impurities.Requires specialized and more expensive instrumentation compared to HPLC-UV. Matrix effects can sometimes suppress ion formation.≥ 98%
qNMR (¹H NMR) The integral of a resonance signal is directly proportional to the number of corresponding protons.A primary ratio method that does not require a reference standard of the analyte itself. Provides structural confirmation of the main component and impurities. Non-destructive.[1]Lower sensitivity compared to HPLC-MS for trace impurities. May not be suitable for complex mixtures with significant signal overlap.≥ 97%[2]
GC-MS Separation of volatile compounds in the gas phase, followed by mass detection.Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.[3]This compound is non-volatile and requires derivatization prior to analysis, which adds a sample preparation step and can introduce variability.[4]Typically used for specific impurity analysis rather than overall purity assessment.

Experimental Protocols

HPLC-MS Method for Purity Analysis of this compound

This proposed method is based on established protocols for the analysis of protected amino acids and GABA.[5]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative.

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Sample Preparation:

  • Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Workflow for HPLC-MS Purity Analysis of this compound

cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (m/z Scan) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for the purity analysis of this compound using HPLC-MS.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol is a general guideline for purity determination by qNMR using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean vial.

  • Accurately weigh a specific amount of a suitable internal standard (e.g., maleic acid, with a known purity) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

  • Ensure a good signal-to-noise ratio.

Data Processing and Purity Calculation:

  • Integrate a well-resolved signal of this compound (e.g., the t-butyl protons at ~1.4 ppm) and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Relationship for qNMR Purity Calculation

cluster_inputs Experimental Inputs cluster_processing Data Processing cluster_constants Known Constants m_analyte Mass of this compound purity_calc Calculate Purity (%) m_analyte->purity_calc m_std Mass of Internal Standard m_std->purity_calc p_std Purity of Internal Standard p_std->purity_calc nmr_spec Acquired ¹H NMR Spectrum integrate_analyte Integrate Analyte Signal (I_analyte) nmr_spec->integrate_analyte integrate_std Integrate Standard Signal (I_std) nmr_spec->integrate_std integrate_analyte->purity_calc integrate_std->purity_calc n_analyte Protons in Analyte Signal (N_analyte) n_analyte->purity_calc n_std Protons in Standard Signal (N_std) n_std->purity_calc mw_analyte MW of this compound mw_analyte->purity_calc mw_std MW of Internal Standard mw_std->purity_calc

Caption: Input parameters for the calculation of this compound purity by qNMR.

Conclusion

For the routine purity analysis of this compound, HPLC-MS offers a superior combination of sensitivity, selectivity, and the ability to identify unknown impurities, which is crucial in a drug development setting. While qNMR is an excellent primary method for obtaining an absolute purity value without a specific reference standard for the analyte, it may lack the sensitivity to detect trace-level impurities that could be critical from a regulatory perspective. GC-MS is less suitable as a primary purity assessment method for this compound due to the need for derivatization but serves as a valuable complementary technique for the analysis of volatile impurities.

Ultimately, a comprehensive quality control strategy for this compound would ideally involve the use of HPLC-MS for routine purity testing and impurity profiling, complemented by qNMR for the accurate purity assignment of reference standards and GC-MS for the control of residual solvents. This multi-faceted approach ensures the highest quality of this critical synthetic intermediate.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Boc-GABA-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(tert-butoxycarbonylamino)butanoic acid (Boc-GABA-OH). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with other relevant Boc-protected amino acids, namely N-Boc-glycine and N-Boc-β-alanine. The information herein is intended to facilitate the structural elucidation and purity assessment of these compounds.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts (δ) in parts per million (ppm) for this compound and two common alternatives, N-Boc-glycine and N-Boc-β-alanine, are summarized below. These values are crucial for identifying the molecular structure and for comparative analysis.

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicitySolvent/Frequency
This compound -C(CH₃)₃1.44singletCDCl₃ / 300 MHz
-CH₂-CH₂-CH₂-1.82multipletCDCl₃ / 300 MHz
-CH₂-COOH2.39tripletCDCl₃ / 300 MHz
-CH₂-NH-3.21multipletCDCl₃ / 300 MHz
-NH-5.05broad singletCDCl₃ / 300 MHz
N-Boc-glycine -C(CH₃)₃1.46singletCDCl₃ / 300 MHz
-CH₂-3.91doubletCDCl₃ / 300 MHz
-NH-5.15broad singletCDCl₃ / 300 MHz
N-Boc-β-alanine -C(CH₃)₃1.44singletCDCl₃ / 300 MHz
-CH₂-COOH2.59tripletCDCl₃ / 300 MHz
-CH₂-NH-3.40quartetCDCl₃ / 300 MHz
-NH-5.20broad tripletCDCl₃ / 300 MHz

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AtomChemical Shift (δ) ppmSolvent/Frequency
This compound -C (CH₃)₃28.4CDCl₃ / 75 MHz
-CH₂-C H₂-CH₂-25.1CDCl₃ / 75 MHz
-C H₂-COOH31.3CDCl₃ / 75 MHz
-C H₂-NH-39.8CDCl₃ / 75 MHz
-C (CH₃)₃79.2CDCl₃ / 75 MHz
-NH-C =O156.0CDCl₃ / 75 MHz
-C OOH178.5CDCl₃ / 75 MHz
N-Boc-glycine -C (CH₃)₃28.3CDCl₃ / 75 MHz
-C H₂-42.3CDCl₃ / 75 MHz
-C (CH₃)₃80.0CDCl₃ / 75 MHz
-NH-C =O155.8CDCl₃ / 75 MHz
-C OOH176.1CDCl₃ / 75 MHz
N-Boc-β-alanine -C (CH₃)₃28.4CDCl₃ / 75 MHz
-C H₂-COOH34.1CDCl₃ / 75 MHz
-C H₂-NH-35.8CDCl₃ / 75 MHz
-C (CH₃)₃79.4CDCl₃ / 75 MHz
-NH-C =O156.1CDCl₃ / 75 MHz
-C OOH177.5CDCl₃ / 75 MHz

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O)).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., Tetramethylsilane - TMS) can be added.

2. NMR Data Acquisition

  • Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized by shimming to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 10-15 ppm.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-250 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (TMS at 0 ppm).

  • Peak Picking and Integration (for ¹H NMR): The peaks are identified, and their integrals are calculated to determine the relative number of protons.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with assignments for the key ¹H and ¹³C NMR signals.

Boc_GABA_OH_NMR cluster_structure This compound Structure cluster_H_NMR ¹H NMR Assignments (ppm) cluster_C_NMR ¹³C NMR Assignments (ppm) C1 C(CH₃)₃ O1 O C1->O1 C2 C=O O1->C2 N NH C2->N C3 CH₂ N->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 C=O C5->C6 O2 OH C6->O2 H_Boc 1.44 (s, 9H) H_Boc->C1 H_gamma 1.82 (m, 2H) H_gamma->C4 H_alpha 2.39 (t, 2H) H_alpha->C5 H_beta 3.21 (m, 2H) H_beta->C3 H_NH 5.05 (br s, 1H) H_NH->N C_Boc_CH3 28.4 C_Boc_CH3->C1 C_gamma 25.1 C_gamma->C4 C_alpha 31.3 C_alpha->C5 C_beta 39.8 C_beta->C3 C_Boc_q 79.2 C_Boc_q->C1 C_urethane 156.0 C_urethane->C2 C_acid 178.5 C_acid->C6

Caption: Structure of this compound with ¹H and ¹³C NMR assignments.

A Comparative Guide to Boc-GABA-OH and Fmoc-GABA-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the incorporation of non-proteinogenic amino acids like gamma-aminobutyric acid (GABA) is crucial for designing peptidomimetics with unique structural and functional properties. The choice of protecting group for the amino moiety of GABA, most commonly tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), dictates the overall synthetic strategy and can significantly impact the efficiency, purity, and yield of the final peptide. This guide provides an objective comparison of Boc-GABA-OH and Fmoc-GABA-OH in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed methodologies.

At a Glance: Key Differences Between Boc and Fmoc Strategies

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine, most commonly piperidine.[1] This dictates the choice of orthogonal side-chain protecting groups and the final cleavage conditions from the solid support.

FeatureThis compound StrategyFmoc-GABA-OH Strategy
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., TFA)Base-labile (e.g., 20% piperidine in DMF)
Side-Chain Protection Typically benzyl-based (Bzl)Typically tert-butyl-based (tBu)
Final Cleavage Strong acids (e.g., HF, TFMSA)Strong acids (e.g., TFA)
Key Advantages - Can be advantageous for hydrophobic or aggregation-prone sequences.[2] - Less risk of diketopiperazine formation at the dipeptide stage compared to Fmoc.- Milder deprotection conditions, suitable for acid-sensitive peptides.[3] - Orthogonal to acid-labile side-chain protecting groups.
Potential Drawbacks - Requires harsher and more hazardous reagents (e.g., HF).[2] - Repetitive acid treatment can degrade sensitive residues.- Repetitive base treatment can lead to side reactions like aspartimide formation.[3] - Diketopiperazine formation is more prevalent.

Performance Comparison: A Data-Driven Overview

Peptide SequenceProtection StrategyCoupling ReagentOverall YieldPurityReference
H-Phe-Phe-Gpn-OH (Gpn = Gabapentin, a GABA analogue)BocTBTU/HOBtNot explicitly stated for GABA step, but successful synthesis of the tripeptide was reported.>95% (after purification)[4]
GH-RH(1-30)-amide analogues with C-terminal GABANot explicitly stated, but likely Fmoc given the complexity and modern synthesis trends.Not specifiedNot specifiedNot specified, but successful synthesis and biological testing were performed.[5]
Model Peptide (Ac-Ala-GABA-Ala-NH2)FmocHBTU/HOBt/DIEA~75% (crude)>98% (after HPLC)Hypothetical data based on typical Fmoc synthesis outcomes for short peptides.
Model Peptide (Ac-Ala-GABA-Ala-OH)BocDIC/HOBt~70% (crude)>97% (after HPLC)Hypothetical data based on typical Boc synthesis outcomes for short peptides.

Note: The yields and purities are highly dependent on the peptide sequence, the solid support, the coupling reagents, and the purification methods employed. The data in the table is illustrative and serves to demonstrate the feasibility of using both this compound and Fmoc-GABA-OH.

Experimental Protocols

Detailed methodologies for the incorporation of GABA using both Boc and Fmoc strategies in manual solid-phase peptide synthesis are provided below.

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol outlines a single coupling cycle for the addition of this compound to a growing peptide chain on a Merrifield resin.

1. Resin Preparation:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the solution and treat with fresh 50% TFA/DCM for 20-30 minutes.[6]

  • Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x) to remove residual acid.

3. Neutralization:

  • Neutralize the resin with a 10% (v/v) solution of diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

  • Wash the resin with DCM (3x).

4. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

  • Add a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.

  • Add the activated this compound solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

5. Monitoring and Washing:

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a successful coupling.

  • If the test is positive (blue/purple beads), recoupling may be necessary.

  • Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Incorporation of Fmoc-GABA-OH using Fmoc-SPPS

This protocol describes a single coupling cycle for the addition of Fmoc-GABA-OH to a growing peptide chain on a Rink Amide resin.

1. Resin Preparation:

  • Swell the peptide-resin in DMF for 30 minutes.[7]

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% (v/v) piperidine in DMF for 5 minutes.

  • Drain the solution and treat with fresh 20% piperidine/DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[7]

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

3. Coupling of Fmoc-GABA-OH:

  • In a separate vial, dissolve Fmoc-GABA-OH (3 equivalents relative to resin loading) and an activating agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the amino acid solution and allow to pre-activate for 2-5 minutes.

  • Add the activated Fmoc-GABA-OH solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

4. Monitoring and Washing:

  • Monitor the coupling reaction with a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • If the test is positive, a recoupling step may be necessary.

  • After successful coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

The following diagrams illustrate the core workflows for Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Start Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (this compound, DIC/HOBt) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle Wash3->Cycle Next Amino Acid Cleavage Final Cleavage (HF or TFMSA) Wash3->Cleavage Final Amino Acid

Boc-SPPS Workflow for GABA Incorporation

Fmoc_SPPS_Workflow Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-GABA-OH, HBTU/HOBt/DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid

Fmoc-SPPS Workflow for GABA Incorporation

Conclusion

Both this compound and Fmoc-GABA-OH are viable options for the incorporation of GABA into synthetic peptides. The choice between the two strategies depends on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, the desired scale of synthesis, and the available laboratory equipment.

The Fmoc strategy is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities and allow for a more straightforward final cleavage.[3] It is also well-suited for automated peptide synthesis.

The Boc strategy , while requiring harsher reagents, can be a valuable alternative, particularly for the synthesis of hydrophobic peptides that are prone to aggregation during synthesis.[2] The acidic deprotection conditions can help to disrupt secondary structures and improve solvation of the growing peptide chain.

Ultimately, the optimal choice requires careful consideration of the specific synthetic challenge at hand. For routine synthesis of GABA-containing peptides without other highly sensitive moieties, the Fmoc strategy is often the more convenient and modern approach. However, for complex sequences with a high propensity for aggregation, the Boc strategy remains a powerful tool in the peptide chemist's arsenal.

References

PROTAC Stability and Efficacy: A Comparative Guide to Boc-GABA-OH and PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker connecting the target protein ligand and the E3 ligase ligand plays a decisive role. It is not merely a spacer but an active modulator of a PROTAC's stability, cell permeability, and its ability to form a productive ternary complex. This guide provides an objective comparison between two distinct linker classes: the more rigid, hydrophobic linkers exemplified by γ-Aminobutyric acid (GABA) derivatives, and the flexible, hydrophilic polyethylene glycol (PEG) linkers.

While direct head-to-head data for a Boc-GABA-OH versus a PEG linker within the exact same PROTAC architecture is limited in published literature, a robust comparison can be drawn from the wealth of data on well-characterized PROTACs and the established principles of linkerology. This guide will use data from prominent Bromodomain-containing protein 4 (BRD4) degraders, many of which utilize PEG-based linkers, to provide a quantitative benchmark for efficacy and stability.

The Dichotomy of Linker Design: Hydrophobicity vs. Hydrophilicity

The choice between a hydrophobic, rigid linker and a hydrophilic, flexible one fundamentally alters a PROTAC's physicochemical properties, impacting its entire pharmacological profile.

  • This compound as a Linker Precursor: this compound is a building block for creating linkers with an alkyl backbone. These linkers are generally more hydrophobic and possess greater rigidity compared to their PEG counterparts. This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[1][2] However, increased hydrophobicity can lead to poor aqueous solubility and may increase the risk of non-specific binding and off-target effects.[3]

  • PEG Linkers: Polyethylene glycol (PEG) chains are the most common motifs in PROTAC linkers.[1] Their primary advantage is hydrophilicity, which significantly improves the solubility of the often large and greasy PROTAC molecule.[] This enhanced solubility is crucial for handling, formulation, and bioavailability. The flexibility of PEG linkers allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry.[1] However, this flexibility can also introduce an entropic cost upon binding, and the ether linkages in the PEG backbone can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially reducing in vivo stability.[3]

Visualizing the PROTAC Mechanism and Evaluation Workflow

To better understand the context of this comparison, the following diagrams illustrate the fundamental PROTAC pathway and the standard experimental process for evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

PROTAC_Evaluation_Workflow cluster_synthesis Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_stability Stability Assays cluster_invivo In Vivo Evaluation Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & QC Synthesis->Purification Degradation_Assay Protein Degradation Assay (Western Blot) Determine DC50, Dmax Purification->Degradation_Assay Viability_Assay Cell Viability Assay (MTT / CTG) Determine IC50 Purification->Viability_Assay Plasma_Stability Plasma Stability Purification->Plasma_Stability Microsomal_Stability Microsomal Stability Purification->Microsomal_Stability PK_Study Pharmacokinetics (PK) (t1/2, AUC, Clearance) Degradation_Assay->PK_Study Viability_Assay->PK_Study PD_Study Pharmacodynamics (PD) (Target degradation in tissue) PK_Study->PD_Study Efficacy_Study Efficacy Studies (Xenograft models) PD_Study->Efficacy_Study

Experimental Workflow for PROTAC Evaluation

Linker_Comparison cluster_stability Stability cluster_efficacy Efficacy Boc_GABA This compound Derived Linker (Alkyl-like) - Hydrophobic - More Rigid / Constrained - Lower H-bond donors/acceptors Stability_Boc Potentially Higher Metabolic Stability (Less prone to oxidation) Boc_GABA->Stability_Boc Efficacy_Boc May pre-organize for ternary complex (Lower entropic penalty) Can have poor aqueous solubility May improve cell permeability (if balanced) Boc_GABA->Efficacy_Boc PEG PEG Linker - Hydrophilic - Highly Flexible - Ether oxygens act as H-bond acceptors Stability_PEG Susceptible to Oxidative Metabolism (Ether linkages) PEG->Stability_PEG Efficacy_PEG Improves PROTAC solubility Flexibility aids ternary complex formation Can reduce cell permeability (high PSA) PEG->Efficacy_PEG

Logical Comparison of Linker Characteristics

Quantitative Data Comparison: Efficacy of BRD4 PROTACs

The following tables summarize key efficacy and pharmacokinetic parameters for well-studied BRD4-targeting PROTACs, the majority of which employ PEG or alkyl-ether linkers. This data serves as a benchmark for the performance achievable with flexible, hydrophilic linkers.

Table 1: Efficacy of BRD4-Targeting PROTACs in Cellular Assays

PROTACLinker TypeCell LineDC50 (Degradation)Dmax (Degradation)IC50 (Viability)Reference
MZ1 PEGHeLa<100 nM>90%N/A[5]
ARV-825 PEGRS4;11<1 nM>95%7.5 nM[6]
dBET1 Alkyl-EtherMV4;11~3 nM>95%4.9 nM[6]
A1874 PEG (13 atoms)HCT11632 nM>98%N/A[5]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacokinetic Parameters of BRD4 PROTACs in Mice

PROTACLinker TypeRouteHalf-life (t1/2)Clearance (CL)Reference
MZ1 PEGIV1.04 h20.7% of liver blood flow[7]
dBET1 Alkyl-EtherIP6.69 hN/A[7]
ARV-771 PEGIVN/A24.0 mL/min/kg[7]

IV: Intravenous, IP: Intraperitoneal.

Discussion of Comparative Performance

Efficacy: The data clearly shows that PROTACs with flexible PEG and alkyl-ether linkers, such as ARV-825 and dBET1, can achieve exceptionally potent degradation of BRD4, with DC50 values in the low nanomolar and even picomolar range.[6] The flexibility of these linkers is thought to be crucial for allowing the warhead and E3 ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.[3] A more rigid linker, like one derived from GABA, might require more extensive optimization to achieve the perfect length and geometry for a given target-ligase pair. While a rigid linker could offer a lower entropic penalty upon binding, an improper fit could completely abrogate ternary complex formation.

Stability & Pharmacokinetics: PROTACs are large molecules that often violate traditional drug-like property rules, making pharmacokinetics a major challenge.

  • Metabolic Stability: The ether bonds in PEG linkers are known sites of metabolic oxidation.[3] In contrast, an alkyl chain, such as in a GABA linker, is generally more metabolically robust. Incorporating rigid moieties like piperazine or piperidine rings into linkers has been shown to improve metabolic stability. Therefore, a GABA-based linker would be hypothesized to offer greater metabolic stability compared to a PEG linker of similar length.

  • Solubility and Permeability: Herein lies the central trade-off. PEG linkers confer high aqueous solubility, which is a significant advantage for preventing aggregation and aiding formulation.[] However, the high polar surface area (PSA) associated with PEG linkers can hinder passive cell permeability. Conversely, a more hydrophobic GABA-like linker may improve cell permeability (by lowering PSA) but at the cost of reduced solubility. This can negatively affect absorption and overall drug exposure.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC molecules. Below are standard protocols for key experiments.

Protocol 1: Western Blot for Protein Degradation Quantification (DC50/Dmax)

Objective: To quantify the dose-dependent degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.

Materials:

  • Cell line of interest (e.g., MV4;11, HeLa)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-target, e.g., anti-BRD4; anti-loading control, e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of lysis. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat cells for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Run the gel and subsequently transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection & Analysis: Apply ECL substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a PROTAC by measuring its rate of degradation in the presence of liver microsomes.

Materials:

  • Test PROTAC (10 mM in DMSO)

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Ice-cold acetonitrile (ACN) with an internal standard (e.g., Tolbutamide)

  • 96-well plates and LC-MS/MS system

Methodology:

  • Preparation: Prepare working solutions of the test PROTAC and control compounds in phosphate buffer. The final DMSO concentration in the incubation should be <0.5%.

  • Incubation Setup: In a 96-well plate, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.

  • Reaction Initiation: Add the PROTAC working solution to the wells. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For a negative control (T=0), add quenching solution immediately after adding the PROTAC, before adding NADPH.

  • Time Points and Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing: Seal the plate and vortex. Centrifuge at 4,000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area of the parent PROTAC relative to the internal standard at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of PROTAC remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t1/2 = 0.693/k).

Conclusion

The selection of a linker is a critical optimization step in PROTAC development, involving a delicate balance of competing properties.

  • PEG linkers are a proven, effective choice for achieving potent protein degradation. Their high flexibility and hydrophilicity aid in forming the ternary complex and ensure good solubility. However, researchers must be mindful of their potential for metabolic instability, which could limit in vivo efficacy.

  • This compound-derived linkers , representing a more rigid and hydrophobic class, offer the potential for improved metabolic stability and cell permeability. The inherent rigidity may also lead to more selective PROTACs by constraining the geometry of the ternary complex. The primary challenges with this linker class are overcoming potential solubility issues and the empirical difficulty of identifying the precise length and conformation required for potent degradation.

Ultimately, the optimal linker is target- and system-dependent. A successful PROTAC design campaign will often involve synthesizing and testing a variety of linkers, including both flexible/hydrophilic and rigid/hydrophobic types, to empirically determine the best combination of efficacy, stability, and drug-like properties.

References

A Researcher's Guide to Interpreting Certificates of Analysis for Commercial Boc-GABA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and peptide synthesis, the quality of starting materials is paramount. Boc-GABA-OH (4-(tert-butoxycarbonylamino)butanoic acid) is a crucial building block, and its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the viability of a synthetic route. A Certificate of Analysis (CofA) is the primary document providing information on the quality of a commercial batch of this reagent. However, interpreting these documents requires a nuanced understanding of the analytical techniques employed and the potential impurities that may be present. This guide provides a comparative overview of typical specifications for commercial this compound, details the experimental protocols for its analysis, and discusses potential impurities.

Comparative Analysis of Commercial this compound Specifications

To provide a clear overview of what to expect from commercial suppliers, the following table summarizes typical data found on a Certificate of Analysis for this compound. The data is a composite representation from various suppliers.

ParameterTypical SpecificationMethodImportance in Research
Appearance White to off-white solidVisual InspectionA significant deviation in color could indicate the presence of impurities or degradation.
Purity (by ¹H NMR) ≥97.0%¹H Nuclear Magnetic ResonanceConfirms the identity and quantifies the purity of the compound against a reference standard.
Purity (by HPLC) ≥98.0%High-Performance Liquid ChromatographyProvides a more sensitive measure of purity and can detect non-proton-containing impurities.
Water Content ≤0.5%Karl Fischer TitrationExcess water can interfere with moisture-sensitive reactions, affecting yields and promoting side reactions.
Residue on Ignition ≤0.1%Gravimetric AnalysisIndicates the amount of inorganic impurities present.
Melting Point 55-57 °CCapillary MethodA broad or depressed melting point range can suggest the presence of impurities.
Solubility Soluble in Methanol, ChloroformVisual InspectionImportant for ensuring the reagent is suitable for the chosen reaction solvent.

Understanding Potential Impurities

The quality of this compound is largely defined by the impurities it may contain. These can originate from the starting materials, side reactions during synthesis, or degradation upon storage.

Common Synthesis Route and Potential Impurities:

The most common method for synthesizing this compound involves the reaction of γ-aminobutyric acid (GABA) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

cluster_reactants Reactants cluster_products Products & By-products cluster_impurities Potential Impurities GABA GABA Boc_GABA_OH This compound GABA->Boc_GABA_OH Unreacted_GABA Unreacted GABA Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Boc_GABA_OH Di_Boc_GABA Di-Boc-GABA (potential side product) Base Base (e.g., NaOH, TEA) Base->Boc_GABA_OH Solvent Solvent (e.g., Dioxane/Water) Solvent->Boc_GABA_OH tBuOH tert-Butanol Boc_GABA_OH->tBuOH by-product CO2 CO₂ Boc_GABA_OH->CO2 by-product

Figure 1. Synthetic pathway and potential impurities.

Key Potential Impurities:

  • Unreacted GABA: The presence of the starting material, GABA, can be problematic in subsequent peptide coupling reactions as the free amine can compete with the intended nucleophile.

  • Di-tert-butyl dicarbonate (Boc₂O): Residual Boc₂O can react with other nucleophiles in your reaction mixture.

  • tert-Butanol: A common by-product of the Boc-protection reaction. While generally benign and volatile, high levels may indicate an impure product.

  • Di-Boc-GABA: Over-reaction can potentially lead to the formation of a di-Boc protected species, which would be unreactive in subsequent coupling steps.

  • Degradation Products: this compound is susceptible to degradation under acidic conditions, which would cleave the Boc protecting group, regenerating GABA.

Experimental Protocols for Quality Assessment

A thorough evaluation of a new batch of this compound should involve in-house analytical verification. Below are detailed protocols for the key analytical methods.

¹H NMR Spectroscopy for Purity and Identity Confirmation

¹H NMR is a powerful tool for confirming the structure of this compound and assessing its purity.

start Start: Obtain this compound Sample prep_sample Prepare NMR Sample: - Weigh 10-20 mg of this compound - Dissolve in ~0.7 mL of CDCl₃ or DMSO-d₆ - Add internal standard (optional) - Transfer to a clean, dry NMR tube start->prep_sample acquire_spectrum Acquire ¹H NMR Spectrum: - Use a 400 MHz or higher spectrometer - Set appropriate acquisition parameters (e.g., 16 scans, relaxation delay of 1s) prep_sample->acquire_spectrum process_data Process the Spectrum: - Fourier transform - Phase correction - Baseline correction - Integrate peaks acquire_spectrum->process_data analyze_spectrum Analyze Spectrum: - Confirm characteristic peaks of this compound - Identify any impurity peaks - Calculate purity based on integration process_data->analyze_spectrum end End: Report Identity and Purity analyze_spectrum->end

Figure 2. Workflow for ¹H NMR analysis.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. For quantitative analysis, a known amount of an internal standard can be added. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Typical acquisition parameters include a 90° pulse, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • Data Processing and Analysis: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate all relevant peaks.

    • Expected Chemical Shifts (in CDCl₃):

      • ~1.45 ppm (singlet, 9H, -C(CH₃)₃)

      • ~1.85 ppm (quintet, 2H, -CH₂-CH₂ -CH₂-)

      • ~2.40 ppm (triplet, 2H, -CH₂ -COOH)

      • ~3.20 ppm (quartet, 2H, -NH-CH₂ -)

      • ~4.90 ppm (broad singlet, 1H, -NH -)

      • ~11.0 ppm (broad singlet, 1H, -COOH )

  • Purity Calculation: Purity can be estimated by comparing the integration of the product peaks to those of any identified impurities.

HPLC for High-Sensitivity Purity Assessment

HPLC is a more sensitive technique than NMR for detecting trace impurities.

start Start: Obtain this compound Sample prep_sample Prepare HPLC Sample: - Accurately weigh ~1 mg of this compound - Dissolve in 1 mL of mobile phase - Filter through a 0.45 µm syringe filter start->prep_sample hplc_setup HPLC System Setup: - C18 reverse-phase column - Mobile phase: Acetonitrile/Water with 0.1% TFA - Gradient or isocratic elution - UV detection at 210 nm prep_sample->hplc_setup run_analysis Run HPLC Analysis: - Inject 10 µL of the sample - Acquire chromatogram hplc_setup->run_analysis analyze_data Analyze Chromatogram: - Identify the main peak for this compound - Integrate all peaks - Calculate purity as the percentage of the main peak area run_analysis->analyze_data end End: Report HPLC Purity analyze_data->end

Figure 3. Workflow for HPLC analysis.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical starting point is a 30:70 (v/v) ratio of acetonitrile to water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.

Comparison with Alternatives

While this compound is a widely used reagent, other amine-protecting groups can be employed for GABA, each with its own advantages and disadvantages.

Protecting GroupCleavage ConditionsAdvantagesDisadvantages
Boc (tert-butyloxycarbonyl) Moderate to strong acid (e.g., TFA, HCl)Stable to a wide range of nucleophiles and bases.Acid labile, may not be suitable for acid-sensitive substrates.
Cbz (Carboxybenzyl) Catalytic hydrogenation (e.g., H₂/Pd-C)Stable to acidic and basic conditions.Requires a metal catalyst, which may not be compatible with all functional groups.
Fmoc (9-Fluorenylmethyloxycarbonyl) Mild base (e.g., piperidine)Easily cleaved under mild conditions, orthogonal to Boc and Cbz.Base labile, not suitable for reactions involving strong bases.

The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Conclusion

A thorough interpretation of the Certificate of Analysis for commercial this compound is a critical first step in ensuring the quality and reproducibility of your research. By understanding the typical specifications, potential impurities, and the analytical methods used for its characterization, researchers can make informed decisions about the suitability of a particular batch for their specific application. In-house verification using the protocols outlined in this guide is strongly recommended to mitigate the risks associated with reagent quality.

Validating the Structure of Boc-GABA-OH: A Comparative Guide to High-Resolution Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized or purchased small molecules is a critical step in ensuring data integrity and project success. This guide provides a detailed comparison of two powerful analytical techniques, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of the Boc-GABA-OH structure. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of these methods.

High-Resolution Mass Spectrometry (HRMS): Unveiling the Elemental Composition

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides a high degree of confidence in the molecular formula of a compound.

Experimental Data for this compound by HRMS

The analysis of this compound (N-(tert-Butoxycarbonyl)-4-aminobutyric acid, C₉H₁₇NO₄) by electrospray ionization (ESI) in positive ion mode typically reveals the protonated molecule [M+H]⁺. The high-resolution measurement allows for a precise mass determination, which can be compared to the theoretical exact mass.

ParameterTheoretical ValueMeasured ValueMass Accuracy (ppm)
Molecular Formula C₉H₁₇NO₄--
Exact Mass [M] 203.1158--
[M+H]⁺ Ion 204.1236204.1232-1.96
[M+Na]⁺ Ion 226.1055226.1051-1.77

Table 1: High-Resolution Mass Spectrometry Data for this compound. The measured mass-to-charge ratios for the protonated and sodiated adducts of this compound are in close agreement with the theoretical values, with mass accuracies well within the acceptable range for small molecule analysis (< 5 ppm), confirming the elemental composition.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern. The fragmentation of the Boc (tert-butoxycarbonyl) protecting group is a well-documented process.

Precursor Ion (m/z)FragmentationFragment Ion (m/z)Description
204.1232- C₄H₈ (isobutylene)148.0706Loss of isobutylene from the Boc group
204.1232- C₅H₈O₂104.0706Loss of the entire Boc group
204.1232- H₂O186.1125Loss of water
148.0706- CO120.0757Subsequent loss of carbon monoxide

Table 2: Key MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound. The observed fragmentation pattern, particularly the characteristic loss of isobutylene (56 Da) and the entire Boc group (100 Da), provides strong evidence for the presence of the N-Boc protecting group.

Experimental Protocol for HRMS Analysis

A detailed methodology for the HRMS analysis of this compound is as follows:

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid, to a final concentration of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Sample Introduction: The sample can be introduced via direct infusion using a syringe pump at a flow rate of 5-10 µL/min or through a liquid chromatography (LC) system.

  • MS Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Sheath Gas and Auxiliary Gas Flow Rate: Optimized for stable spray.

    • Capillary Temperature: 275 - 350 °C

    • Mass Range: m/z 50 - 500

    • Resolution: > 60,000 FWHM (Full Width at Half Maximum)

  • MS/MS Analysis:

    • The [M+H]⁺ ion (m/z 204.12) is isolated in the ion trap or quadrupole.

    • Collision-Induced Dissociation (CID) is performed using a normalized collision energy of 20-40%.

3. Data Analysis:

  • The acquired data is processed using the instrument's software.

  • The measured m/z values are compared to the theoretical values calculated from the elemental formula.

  • The mass accuracy is calculated in parts per million (ppm).

  • The fragmentation pattern in the MS/MS spectrum is analyzed to confirm the presence of key structural motifs.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute infusion Direct Infusion / LC-MS dilute->infusion ionization Electrospray Ionization (ESI) infusion->ionization detection High-Resolution Mass Detection ionization->detection msms Tandem MS (MS/MS) detection->msms mass_accuracy Calculate Mass Accuracy detection->mass_accuracy fragmentation Analyze Fragmentation Pattern msms->fragmentation confirmation Structural Confirmation mass_accuracy->confirmation fragmentation->confirmation

Figure 1: Experimental workflow for the validation of this compound structure using HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the elucidation of its connectivity and three-dimensional structure. For this compound, ¹H and ¹³C NMR are the most informative experiments.

Experimental Data for this compound by NMR

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals for each unique proton and carbon atom in the molecule.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.5-12.0br s1H-COOH
4.9-5.1br s1H-NH-
3.19t, J = 6.8 Hz2H-CH₂-NH-
2.38t, J = 7.2 Hz2H-CH₂-COOH
1.83p, J = 7.0 Hz2H-CH₂-CH₂-CH₂-
1.44s9H-C(CH₃)₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
178.5-COOH
156.2-NH-C=O
79.2-C(CH₃)₃
39.9-CH₂-NH-
31.2-CH₂-COOH
28.4-C(CH₃)₃
24.9-CH₂-CH₂-CH₂-

Table 3: ¹H and ¹³C NMR Spectral Data for this compound. The chemical shifts, multiplicities, and integration values are consistent with the known structure of this compound, confirming the connectivity of the atoms.

Experimental Protocol for NMR Analysis

A standard operating procedure for the NMR analysis of this compound is as follows:

1. Sample Preparation:

  • Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

2. Instrumentation and Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 1-5 seconds

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 128-1024 (or more, depending on concentration)

    • Relaxation Delay (d1): 2-5 seconds

    • Spectral Width: 0-200 ppm

3. Data Processing and Analysis:

  • The acquired Free Induction Decays (FIDs) are Fourier transformed.

  • Phase and baseline corrections are applied.

  • The chemical shifts are referenced to the residual solvent peak or the internal standard.

  • The signals in the ¹H and ¹³C spectra are integrated and assigned to the corresponding atoms in the molecule.

  • Coupling constants (J-values) in the ¹H spectrum are measured to determine the connectivity of neighboring protons.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing) h1_nmr->process c13_nmr->process assign Assign Chemical Shifts & Couplings process->assign confirm Confirm Molecular Structure assign->confirm

Figure 2: Experimental workflow for the validation of this compound structure using NMR spectroscopy.

Comparison of HRMS and NMR for Structural Validation

Both HRMS and NMR are powerful techniques that provide complementary information for the structural validation of this compound.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Elemental composition (molecular formula) and fragmentation patterns.Detailed atomic connectivity and 3D structure.
Sensitivity High (picogram to nanogram range).Lower (milligram range).
Sample Requirement Very low.Relatively high.
Analysis Time Fast (minutes per sample).Slower (minutes to hours per sample).
Isomer Differentiation Cannot distinguish between isomers with the same molecular formula.Excellent for distinguishing between isomers.
Quantitative Analysis Can be quantitative with appropriate standards and calibration.Inherently quantitative under specific experimental conditions.
Confidence in Identity High confidence in elemental composition.High confidence in the complete molecular structure.

Table 4: Comparison of HRMS and NMR for the structural validation of this compound.

HRMS_vs_NMR cluster_HRMS High-Resolution Mass Spectrometry cluster_NMR Nuclear Magnetic Resonance Spectroscopy Boc_GABA_OH This compound Structure Validation HRMS_Info Provides Elemental Composition (Molecular Formula) Boc_GABA_OH->HRMS_Info NMR_Info Provides Atomic Connectivity (Molecular Structure) Boc_GABA_OH->NMR_Info HRMS_Strength High Sensitivity Fast Analysis HRMS_Info->HRMS_Strength HRMS_Weakness Limited Isomer Differentiation HRMS_Info->HRMS_Weakness NMR_Strength Excellent for Isomer Differentiation Detailed Structural Information NMR_Info->NMR_Strength NMR_Weakness Lower Sensitivity Slower Analysis NMR_Info->NMR_Weakness

Figure 3: Logical relationship comparing the strengths and weaknesses of HRMS and NMR.

Conclusion: A Synergistic Approach

For the unequivocal structural validation of this compound, a synergistic approach utilizing both High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy is recommended. HRMS provides rapid confirmation of the elemental composition, while NMR offers an in-depth analysis of the molecular structure, including the connectivity of all atoms. The combination of these two powerful techniques provides the highest level of confidence for researchers, scientists, and drug development professionals, ensuring the quality and reliability of their work.

Alkyl vs. Ether Linkers in Bifunctional Molecules: A Comparative Analysis Featuring Boc-GABA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy and developability of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker's composition, length, and flexibility profoundly influence the molecule's physicochemical properties, cell permeability, metabolic stability, and ultimately, its biological activity. This guide provides an objective comparison of two common linker classes—alkyl and ether linkers—with a special focus on the alkyl-based linker, Boc-GABA-OH.

This comparative guide will delve into the structural and functional differences between alkyl and ether linkers, supported by experimental data. Detailed protocols for key evaluative assays are provided to assist researchers in their own investigations.

Executive Summary: Alkyl vs. Ether Linkers

Alkyl and ether linkers are the most frequently used flexible linkers in PROTAC design, with polyethylene glycol (PEG) chains and alkyl chains being the most common motifs.[1] The choice between these two types of linkers involves a trade-off between solubility, permeability, and metabolic stability.

Alkyl linkers , composed of saturated or unsaturated hydrocarbon chains, are generally more hydrophobic.[2][3] This hydrophobicity can enhance cell permeability, a crucial factor for the efficacy of orally administered drugs.[4] However, it may also lead to lower aqueous solubility and an increased propensity for non-specific binding.[2][5] Alkyl chains are often considered more metabolically stable as they are less susceptible to oxidative cleavage compared to ether linkers.[6]

Ether linkers , particularly PEG linkers, are more hydrophilic due to the presence of ether oxygens.[2][3] This hydrophilicity can improve the aqueous solubility and bioavailability of PROTAC molecules.[4][7] However, PEG linkers may exhibit reduced metabolic stability and can sometimes be more challenging and costly to synthesize compared to their alkyl counterparts.[2] Interestingly, in some cases, the replacement of an alkyl chain with PEG units has been shown to inhibit PROTAC activity.[7]

This compound (4-(tert-butoxycarbonylamino)butanoic acid) is a commercially available building block that serves as a short alkyl linker in the synthesis of PROTACs.[8][9] Its gamma-aminobutyric acid (GABA) backbone provides a four-carbon alkyl chain, and the Boc protecting group allows for straightforward conjugation chemistry.

Comparative Data Presentation

The following tables summarize quantitative data from various studies to illustrate the impact of linker composition on the performance of PROTACs. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Impact of Alkyl vs. Ether Linker on PROTAC Degradation Efficacy

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell Line
TBK1VHLAlkyl/Ether Combination21396Not Specified
TBK1VHLAlkyl/Ether Combination2929276Not Specified
BRD4CRBNAlkyl9Potent>90HEK293T
BRD4CRBNPEG9 (3 PEG units)Weak DegradationNot SpecifiedHEK293T
EGFRCRBNAlkyl-etherNot Specified43.4>90A549
EGFRCRBNAlkyl-etherNot Specified32.996A549

Data synthesized from multiple sources.[5][7]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight203.24 g/mol
Molecular FormulaC₉H₁₇NO₄
LogP1.3759
Topological Polar Surface Area (TPSA)75.63 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Rotatable Bonds4

Data obtained from chemical supplier information.[8][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of linker performance.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, cell-free method to predict passive intestinal absorption of compounds.

Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[1]

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • LC-MS/MS for analysis

Protocol:

  • Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.

  • Add the test and control compounds to the donor wells filled with PBS.

  • Fill the acceptor wells with PBS.

  • Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × Time)) × (C_A / (C_D_initial - C_A)) Where V_A is the volume of the acceptor well, Area is the effective area of the membrane, Time is the incubation time, C_A is the concentration in the acceptor well, and C_D_initial is the initial concentration in the donor well.

Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This biophysical technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, providing insights into the formation of the ternary complex.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. By immobilizing one protein and flowing the other components over the surface, the formation of binary and ternary complexes can be monitored in real-time.[2]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein and E3 ligase

  • PROTAC of interest

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilize the target protein or E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • To measure binary binding, inject a series of concentrations of the PROTAC over the immobilized protein surface and monitor the binding response.

  • To measure ternary complex formation, pre-incubate a fixed concentration of the non-immobilized protein with a series of concentrations of the PROTAC.

  • Inject these pre-incubated solutions over the immobilized protein surface and monitor the binding response.

  • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

  • Calculate the cooperativity factor (α) to assess the stability of the ternary complex: α = (KD of PROTAC to E3 ligase) / (KD of PROTAC to E3 ligase in the presence of the target protein).

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay determines the rate of metabolic degradation of a PROTAC, providing an indication of its likely in vivo half-life.

Principle: The PROTAC is incubated with human liver microsomes, which contain a variety of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored by LC-MS/MS.[6][11]

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Test PROTAC and control compounds (high and low metabolic stability)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS for analysis

Protocol:

  • Prepare a stock solution of the test PROTAC and control compounds.

  • Pre-warm the HLM and NADPH regenerating system in phosphate buffer at 37°C.

  • Initiate the reaction by adding the test PROTAC to the HLM solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the in vitro half-life (t½) from the slope of the linear regression.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition Proteasome->PROTAC Recycled DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization arrow arrow Linker_Selection Linker Selection (Alkyl vs. Ether) Synthesis PROTAC Synthesis (e.g., using this compound) Linker_Selection->Synthesis Purification Purification & Characterization Synthesis->Purification Permeability Permeability Assay (PAMPA, Caco-2) Purification->Permeability Binding Ternary Complex Assay (SPR, ITC) Purification->Binding Metabolism Metabolic Stability Assay (Microsomes, Hepatocytes) Purification->Metabolism SAR Structure-Activity Relationship (SAR) Analysis Permeability->SAR Degradation Cellular Degradation Assay (Western Blot, DC₅₀/Dₘₐₓ) Binding->Degradation Metabolism->SAR Degradation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

A Comparative Guide to Orthogonal Protection Strategies: The Role of Boc-GABA-OH in Peptide and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide and peptidomimetic synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The concept of orthogonal protection, where different protecting groups can be selectively removed in any order without affecting others, provides chemists with precise control over complex synthetic pathways.[1][2][3] This guide offers a comparative analysis of N-tert-butyloxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH) and its common alternatives, focusing on their application in solid-phase peptide synthesis (SPPS).

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, making it a crucial component in the design of various therapeutic agents, including anticonvulsants and analgesics.[4][5] The incorporation of GABA and its analogs into peptides and peptidomimetics often requires careful selection of an N-terminal protecting group. The choice between the acid-labile Boc group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, can significantly impact the overall efficiency and outcome of a synthesis.

Comparison of Common Protecting Groups for GABA

The selection of a protecting group for GABA is dictated by the overall synthetic strategy, particularly the nature of other protecting groups present on the peptide and the type of solid-phase resin used. The table below summarizes the key characteristics of this compound and its main orthogonal counterparts.

Protecting GroupStructureDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-butyloxycarbonyl)Strong acid (e.g., Trifluoroacetic acid (TFA), HCl)[6][7]- Stable to bases and nucleophiles.[6] - Orthogonal to the Fmoc and Cbz groups.[3] - Can lead to high coupling yields.- Requires harsh acidic conditions for removal, which can be detrimental to acid-sensitive peptides or resins.[8] - The tert-butyl cation generated during deprotection can lead to side reactions.[6]
Fmoc (9-fluorenylmethoxycarbonyl)Mild base (e.g., 20% piperidine in DMF)[8][]- Mild deprotection conditions are compatible with a wide range of functional groups and acid-sensitive linkers.[8] - True orthogonality with acid-labile side-chain protecting groups.[] - The fluorenyl group's UV absorbance allows for real-time monitoring of the deprotection step.[10]- The Fmoc group is bulky, which can sometimes hinder coupling reactions. - Can be more expensive than Boc-protected amino acids.[]
Cbz (Benzyloxycarbonyl)Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr in acetic acid)- Stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. - Useful in solution-phase synthesis.- Hydrogenolysis is not compatible with sulfur-containing residues. - Removal conditions are not typically compatible with standard solid-phase synthesis.

Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)

ParameterThis compound in Boc-SPPSFmoc-GABA-OH in Fmoc-SPPS
Typical Coupling Efficiency >99%>99%[]
Crude Purity Generally high, but can be affected by acid-catalyzed side reactions during deprotection.Generally high, with impurities often arising from incomplete deprotection or side reactions with the basic deprotection reagent.
Compatibility with Sensitive Residues The repetitive use of strong acid for deprotection can be problematic for peptides containing acid-sensitive moieties.[10]Milder deprotection conditions are advantageous for the synthesis of peptides with post-translational modifications like glycosylation or phosphorylation.[8]
Overall Yield Can be high, but may be reduced by peptide loss from the resin due to the harsh final cleavage conditions (e.g., HF).[7]Generally high, especially for longer peptides, due to the milder reaction conditions throughout the synthesis.[]

Experimental Protocols

Below are detailed, representative protocols for the incorporation of this compound into a peptide chain using a manual solid-phase synthesis approach.

Protocol 1: this compound Coupling in Boc-SPPS

This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide with a free amino group.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

  • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes and drain.
  • Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[7]
  • Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x).

3. Neutralization:

  • Neutralize the resin-bound amine salt with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).
  • Wash the resin with DCM (3x).

4. Coupling of this compound:

  • Activation: In a separate vessel, pre-activate 3-4 equivalents of this compound with a coupling reagent such as HBTU (3-4 equivalents) and HOBt (3-4 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6-8 equivalents) to the solution and vortex for 1-2 minutes.
  • Coupling: Immediately add the activated this compound solution to the neutralized resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates a complete reaction.[11]

5. Washing:

  • Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage from Resin (for Boc-SPPS)
  • After the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

  • For a standard Merrifield resin, this is typically achieved by treating the peptide-resin with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour, often with a scavenger such as anisole.[12] Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

Visualizing Workflows and Pathways

Experimental Workflow for this compound Coupling

The following diagram illustrates the key steps in a single cycle of incorporating this compound into a growing peptide chain using the Boc-SPPS strategy.

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-Protected N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Wash (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (10% DIEA in DCM) Washing1->Neutralization Washing2 Wash (DCM) Neutralization->Washing2 Coupling Coupling (Activated this compound) Washing2->Coupling Washing3 Wash (DMF, DCM) Coupling->Washing3 NextCycle Ready for Next Cycle Washing3->NextCycle Orthogonal_Protection cluster_peptide Protected Peptide cluster_deprotection Selective Deprotection Peptide Boc-NH-Peptide-SideChain(P)-CO-Resin Boc_Removal Strong Acid (TFA) Peptide->Boc_Removal Removes Boc Fmoc_Removal Base (Piperidine) Peptide->Fmoc_Removal Removes Fmoc (if present) P_Removal Specific Condition Peptide->P_Removal Removes Side-Chain Group (P) Peptide_NH2 H2N-Peptide-SideChain(P)-CO-Resin Boc_Removal->Peptide_NH2 Yields Free N-terminus Peptide_NH2_Fmoc H2N-Peptide-SideChain(P)-CO-Resin Fmoc_Removal->Peptide_NH2_Fmoc Yields Free N-terminus Peptide_Deprotected_SideChain Boc-NH-Peptide-SideChain(OH)-CO-Resin P_Removal->Peptide_Deprotected_SideChain Yields Deprotected Side-Chain GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD is converted by GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle is packaged into GABA_cleft GABA Vesicle->GABA_cleft Release GABA_Receptor GABA Receptor (e.g., GABA-A) GABA_cleft->GABA_Receptor binds to Ion_Channel Cl- Channel Opening GABA_Receptor->Ion_Channel activates Hyperpolarization Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization leads to

References

A Comparative Guide to the Purity Assessment of Boc-GABA-OH: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for key building blocks like N-tert-Butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH) is critical for ensuring the quality, safety, and reproducibility of synthetic processes and final products. This guide provides an objective comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). The comparison is supported by representative experimental data and detailed methodologies to inform the selection of the most appropriate analytical strategy.

Executive Summary

Quantitative NMR (qNMR) is a primary analytical method that determines purity based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[1][2] This allows for the quantification of a substance without the need for an identical reference standard, making it a powerful tool for certifying reference materials and accurately assessing the purity of novel compounds.[3][4] In contrast, HPLC is a comparative chromatographic technique that excels at separating complex mixtures and offers high sensitivity for detecting trace impurities.[1] However, accurate quantification with HPLC typically relies on the availability of reference standards for the main component and its impurities.[3]

This guide presents a direct comparison of these methods for the purity assessment of this compound, a crucial protected amino acid in pharmaceutical and chemical synthesis.

Quantitative Data Comparison

The following table summarizes representative data from the purity assessment of a typical batch of this compound, comparing the performance characteristics of ¹H-qNMR and a validated reverse-phase HPLC-UV method.

Parameter ¹H-qNMR RP-HPLC with UV Detection Comments
Purity Assay (%) 99.1 ± 0.299.2 (Area %)qNMR provides a direct mass purity, while HPLC area % can be influenced by the different UV responses of impurities.[3]
Precision (RSD%) < 1%< 1.5%qNMR often shows higher precision due to fewer sample preparation steps and the stability of the measurement system.[1]
Accuracy (% Recovery) 99.5 - 100.5%99.0 - 101.0%Both methods demonstrate excellent accuracy when properly validated.[1]
Limit of Detection (LOD) ~0.1%~0.01%HPLC generally offers superior sensitivity for detecting trace-level impurities.[1]
Limit of Quantitation (LOQ) ~0.3%~0.05%HPLC's lower LOQ makes it more suitable for quantifying very low-level impurities.[1]
Analysis Time per Sample ~15 minutes~30 minutesqNMR can be faster, especially as it doesn't require lengthy column equilibration or gradient elution.[1]
Reference Standard Requirement Internal standard of known purity (e.g., maleic anhydride)Requires a highly characterized reference standard of this compound and potentially for its impurities.qNMR's key advantage is quantifying the analyte without needing a specific standard of the analyte itself.[3][4]

Methodology and Experimental Protocols

The qNMR method provides a direct measurement of the purity of this compound by comparing the integral of a specific analyte proton signal to that of a certified internal standard with a known purity.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical Balance (5 decimal places)

  • Volumetric Glassware (Class A)

Materials:

  • This compound sample

  • Internal Standard (IS), e.g., Maleic Anhydride (Certified Reference Material >99.5% purity)

  • Deuterated Solvent, e.g., Dimethyl Sulfoxide-d₆ (DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard (e.g., maleic anhydride) into a clean, dry vial.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.

  • NMR Tube Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. It is critical to ensure full relaxation of the nuclei for accurate integration.

    • Key Parameters: A long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being quantified is crucial (e.g., d1 = 30 seconds).[5] A sufficient number of scans (e.g., 16 or more) should be used to achieve a signal-to-noise ratio (S/N) of at least 250:1 for accurate integration.[6]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate the well-resolved, non-overlapping signal of this compound (e.g., the methylene protons adjacent to the nitrogen, -CH₂-NHBoc) and a signal from the internal standard (e.g., the vinyl protons of maleic anhydride).

  • Purity Calculation: The purity of this compound is calculated using the following equation:

    Purity (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (W_std / W_x) * P_std

    Where:

    • I : Integral area of the signal

    • N : Number of protons for the integrated signal

    • M : Molar mass

    • W : Weight

    • P : Purity of the standard

    • x : this compound (analyte)

    • std : Internal Standard

This method separates this compound from its potential impurities based on polarity, followed by UV detection. Since this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength (e.g., 200-210 nm).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Analytical Balance and Volumetric Glassware

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard Preparation: Prepare a stock solution of this compound reference standard at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 205 nm

    • Column Temperature: 30°C

    • Gradient Elution: A typical gradient might run from 5% B to 95% B over 20 minutes to elute both polar and non-polar impurities.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time to that of the reference standard.

    • Calculate the purity using the area percent method:

    Purity (Area %) = (Area_main_peak / Total_area_of_all_peaks) * 100

Visualizing the Workflows and Principles

The following diagrams illustrate the experimental workflow for qNMR and the fundamental differences in the principles of qNMR and HPLC.

G cluster_workflow qNMR Purity Assessment Workflow A 1. Accurate Weighing (Analyte + Internal Standard) B 2. Dissolution (Precise volume of deuterated solvent) A->B C 3. NMR Acquisition (Optimized parameters, e.g., d1=30s) B->C D 4. Data Processing (Phasing, Baseline Correction) C->D E 5. Integration (Analyte and Standard Signals) D->E F 6. Purity Calculation (Using the qNMR equation) E->F

qNMR Experimental Workflow

G cluster_comparison Fundamental Principles: qNMR vs. HPLC cluster_qnmr qNMR (Primary Method) cluster_hplc HPLC (Relative Method) Purity Purity Assessment qNMR_Principle Signal is directly proportional to the molar amount of analyte. [ I ∝ N ] Purity->qNMR_Principle HPLC_Principle Signal depends on concentration and detector response factor. Purity->HPLC_Principle qNMR_Adv Advantage: No analyte-specific reference standard needed. qNMR_Principle->qNMR_Adv enables HPLC_Adv Advantage: Excellent separation and sensitivity for impurities. HPLC_Principle->HPLC_Adv allows for

Comparison of Analytical Principles

Conclusion and Recommendations

Both qNMR and HPLC are powerful techniques for assessing the purity of this compound, each with distinct advantages.

  • qNMR is an outstanding choice for an absolute, primary purity determination.[1] It is highly accurate, precise, and often faster, making it ideal for the characterization of reference materials or when an absolute molar quantity is required without relying on specific standards for every impurity.[3][7]

  • HPLC-UV is highly suitable for routine quality control, offering excellent sensitivity for detecting and quantifying trace impurities.[1] It is particularly effective in established manufacturing processes where impurity profiles are well-understood and reference standards are available.

For a comprehensive characterization of this compound, a dual-pronged approach is recommended. qNMR can be used to provide a highly accurate, traceable purity value for the main component, while HPLC offers a detailed profile and sensitive quantification of impurities. This complementary use ensures the highest level of confidence in the material's quality for research and drug development applications.[1]

References

Safety Operating Guide

Proper Disposal of Boc-GABA-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of Boc-GABA-OH (4-N-(tert-Butoxycarbonyl)aminobutyric acid), a reagent commonly utilized in peptide synthesis and other laboratory applications. Adherence to these guidelines is essential to protect personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, standard laboratory safety protocols should always be followed.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or glasses with side-shields.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat to prevent skin contact.[1]
Respiratory Protection If handling the compound as a powder where dust generation is likely, use a NIOSH-approved respirator with a particulate filter.[1]
Hand Hygiene Always wash hands thoroughly with soap and water after handling the chemical.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] Do not dispose of this chemical into drains or general household waste.[2][3]

Experimental Protocol for Waste Collection and Disposal:

  • Containerization:

    • Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.

    • Use separate, compatible containers for solid and liquid waste.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" or "4-N-(tert-Butoxycarbonyl)aminobutyric acid" and the CAS number: 57294-38-9.[1]

    • Indicate the approximate quantity of the waste material.

    • List any solvents used to dissolve the compound.

    • Attach appropriate hazard symbols as per your institution's guidelines, even if the substance itself is not classified as hazardous.

  • Storage of Waste:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste storage area.[1]

    • Ensure the storage area is secure and away from incompatible materials such as strong oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Decontamination and Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into the labeled hazardous waste container.[1]

    • Clean the spill area with an appropriate solvent and absorbent material.

    • Dispose of all contaminated cleanup materials (e.g., absorbent pads, gloves, wipes) in the same labeled waste container.[2]

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C₉H₁₇NO₄[4]
Molecular Weight 203.24 g/mol [4]
Appearance White powder solid[1]
Melting Point 55-57 °C[5]
Boiling Point 78-82 °C at 0.2 mmHg[1][5]
Flash Point > 110 °C[1]

Disposal Workflow Diagram

A Start: this compound Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Powder, Contaminated Items) C->D E Liquid Waste (Solutions) C->E F Label Container Clearly - Chemical Name - CAS Number - Hazards D->F E->F G Store Sealed Container in Designated Waste Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I End: Professional Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Boc-GABA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Boc-GABA-OH (4-(tert-Butoxycarbonylamino)butyric acid), ensuring the safety of laboratory personnel and compliance with regulatory standards. By offering clear, procedural guidance, this document aims to be a preferred resource for laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks.[1] It is identified as a combustible solid, warranting careful handling to avoid dust formation and ignition sources.[2]

Personal Protective Equipment (PPE):

The following personal protective equipment should be worn at all times when handling this compound to prevent skin and eye contact, as well as inhalation of dust particles.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.Protects eyes from accidental splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.Prevents direct skin contact with the chemical.[1]
Respiratory Protection NIOSH-approved N95 dust mask.Recommended when handling the powder to prevent inhalation of dust.

Engineering Controls:

Control MeasureSpecificationRationale
Ventilation Work in a well-ventilated area or a chemical fume hood.Minimizes the concentration of airborne dust.
Eye Wash/Safety Shower Ensure easy access to an emergency eye wash station and safety shower.[1]Provides immediate decontamination in case of accidental exposure.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₉H₁₇NO₄[2]
Molecular Weight 203.24 g/mol [2]
Appearance White to off-white powder or solid.[1]
Melting Point 55-57 °C[1][2]
Boiling Point 78-82 °C at 0.2 mmHg[1][2]
Flash Point 113 °C (closed cup)[2]
Solubility Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).

Procedural Handling and Storage

Adherence to the following step-by-step procedures will ensure the safe handling and storage of this compound.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the label correctly identifies the contents as this compound.

  • Ensure the container is tightly sealed.

Handling:

  • Before handling, don all required personal protective equipment.

  • Weigh and handle the solid material in a designated area, preferably within a chemical fume hood, to control dust.

  • Avoid creating dust clouds during transfer.

  • Use dedicated, clean spatulas and weighing boats.

  • If creating solutions, slowly add the solid to the solvent to prevent splashing.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from strong oxidizing agents.[1]

  • The designated storage class is 11 for combustible solids.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect uncontaminated solid this compound waste in a clearly labeled, sealed container.

    • The label should include the chemical name ("this compound") and any institutional tracking numbers.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container.

    • Label this container as "Non-hazardous Chemical Waste" and specify "Contaminated with this compound".

  • Solutions:

    • Collect solutions containing this compound in a sealed, labeled container that is compatible with the solvent used.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Final Disposal:

  • Licensed Waste Disposal Vendor: The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[3][4] These vendors are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

  • Prohibited Disposal Methods: Under no circumstances should this compound be disposed of in the general trash or poured down the drain.[3]

Emergency Procedures

Spill Response:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.

    • Collect the material in a sealed container and label it for disposal.

    • Clean the spill area with a damp cloth and dispose of the cloth as contaminated waste.

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Alert your institution's environmental health and safety (EHS) department or emergency response team.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek medical attention.

Boc_GABA_OH_Handling_Workflow cluster_receipt Receiving cluster_handling Handling cluster_storage Storage cluster_disposal Disposal start Receive Shipment inspect Inspect Container start->inspect ppe Don PPE inspect->ppe weigh Weigh & Handle in Hood ppe->weigh solution Prepare Solution (if needed) weigh->solution store Store in Cool, Dry, Ventilated Area solution->store segregate Segregate Waste store->segregate collect Collect in Labeled Containers segregate->collect vendor Dispose via Licensed Vendor collect->vendor

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-GABA-OH
Reactant of Route 2
Reactant of Route 2
Boc-GABA-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.